Przewalskin
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H24O2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(1R,8S,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3/t15-,16-,18-/m0/s1 |
InChI Key |
RHXIVZRYHFCBDN-BQFCYCMXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Przewalskin B: An Inquiry into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is a significant lack of published scientific data concerning the specific mechanism of action of Przewalskin B in the context of cancer biology. The available information primarily focuses on its chemical synthesis. One study has reported modest anti-HIV-1 activity, with an EC50 greater than 30 μg/mL[1]. This guide, therefore, provides a comprehensive overview of common mechanisms of action exhibited by anti-cancer compounds, including the inhibition of STAT3 signaling, induction of apoptosis, and cell cycle arrest. The experimental protocols and data presentation formats described herein are standard methodologies that would be applicable to the investigation of this compound B's potential anti-cancer activities, should it be found to possess any.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, metastasis, and angiogenesis.[2][3] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[2]
Overview of the JAK-STAT Pathway
The Janus kinase (JAK)-STAT signaling pathway is a primary route for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to the activation of gene transcription.[4][5] The process is initiated by the binding of a ligand to its receptor, which leads to the activation of associated JAKs.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3][6] STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene expression.[2][7]
Quantitative Data for STAT3 Inhibition
The following table summarizes typical quantitative data used to assess the efficacy of a STAT3 inhibitor.
| Parameter | Description | Typical Units | Example Value |
| IC50 (STAT3 DNA-binding) | Concentration of the inhibitor required to reduce the DNA-binding activity of STAT3 by 50%. | µM | 0.5 µM |
| IC50 (STAT3 Phosphorylation) | Concentration of the inhibitor required to reduce the phosphorylation of STAT3 at Tyr705 by 50%. | µM | 1.0 µM |
| IC50 (Cell Viability) | Concentration of the inhibitor required to reduce the viability of cancer cells with constitutively active STAT3 by 50%. | µM | 5.0 µM |
| Ki (Binding Affinity) | The inhibition constant, representing the affinity of the inhibitor for STAT3. | nM or µM | 100 nM |
Experimental Protocols for Assessing STAT3 Inhibition
This assay determines the ability of an inhibitor to prevent STAT3 from binding to its DNA consensus sequence.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells with constitutively active STAT3.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the nuclear extract with the radiolabeled probe in the presence and absence of varying concentrations of the test compound (e.g., this compound B).
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the bands by autoradiography and quantify the intensity of the STAT3-DNA complex band to determine the IC50 value.[6]
This method is used to assess the effect of an inhibitor on the phosphorylation status of STAT3.
-
Cell Treatment: Treat cancer cells expressing STAT3 with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.
-
Detection and Analysis: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescence detection system to visualize the bands. Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Visualization of the JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[8] Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.
Overview of Apoptotic Pathways
There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.
Quantitative Data for Apoptosis Induction
The following table summarizes key quantitative data for evaluating the induction of apoptosis.
| Parameter | Description | Typical Units | Example Value |
| % Apoptotic Cells | Percentage of cells undergoing apoptosis, typically measured by Annexin V/PI staining. | % | 60% |
| Caspase-3/7 Activity | Fold increase in the activity of executioner caspases-3 and -7. | Fold Change | 5-fold |
| Cytochrome c Release | Percentage of cells showing cytosolic localization of cytochrome c. | % | 70% |
| PARP Cleavage | Ratio of cleaved PARP to total PARP, indicating caspase activation. | Ratio | 0.8 |
Experimental Protocols for Assessing Apoptosis
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound for various time points.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
This assay measures the activity of key apoptotic enzymes.
-
Cell Treatment and Lysis: Treat cells with the test compound, harvest, and lyse them.
-
Assay Reaction: Add a luminogenic or fluorogenic substrate for a specific caspase (e.g., caspase-3/7, -8, or -9) to the cell lysate.
-
Measurement: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.
-
Normalization: Normalize the results to the protein concentration of the lysate.
Visualization of an Apoptosis Assay Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Many anti-cancer drugs function by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell division.
Overview of Cell Cycle Checkpoints
The cell cycle consists of four phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Key checkpoints at the G1/S and G2/M transitions ensure the fidelity of DNA replication and chromosome segregation. Cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, are the master regulators of cell cycle progression.
Quantitative Data for Cell Cycle Arrest
The following table presents typical quantitative data for evaluating cell cycle arrest.
| Parameter | Description | Typical Units | Example Value |
| % Cells in G1 Phase | Percentage of cells arrested in the G1 phase of the cell cycle. | % | 75% |
| % Cells in G2/M Phase | Percentage of cells arrested in the G2 or M phase of the cell cycle. | % | 50% |
| Cyclin D1 Expression | Relative expression level of Cyclin D1, a key regulator of the G1/S transition. | Fold Change | 0.2-fold |
| CDK4/6 Activity | The enzymatic activity of CDK4 and CDK6. | Relative Units | 30% of control |
Experimental Protocols for Assessing Cell Cycle Arrest
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Treat cancer cells with the test compound for a defined period.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Generate a histogram to visualize the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
This technique is used to measure the expression levels of key proteins that control the cell cycle.
-
Cell Treatment and Lysis: Treat cells with the test compound and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key cell cycle regulatory proteins such as Cyclin D1, Cyclin B1, CDK4, CDK2, p21, and p27.
-
Detection and Analysis: Visualize and quantify the protein bands to determine changes in their expression levels.
Visualization of Cell Cycle Analysis Logic
References
- 1. Total Synthesis of (-)-Przewalskin B----lanzhou Branch;Chinese Academy of Sciences [english.lzb.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of (±)-przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecules inhibit STAT3 activation, autophagy, and cancer cell anchorage-independent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of (-)-Przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Przewalskin Compounds: A Technical Guide to Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Salvia has long been a prolific source of structurally diverse and biologically active diterpenoids. Among these, the Przewalskin compounds, a series of abietane (B96969) and icetexane diterpenoids isolated from Salvia przewalskii, have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of these compounds, with a focus on their potential as therapeutic agents. Detailed experimental protocols and a summary of their known biological activities are presented to facilitate further research and drug development efforts.
Discovery and Structural Elucidation
The first of these compounds to be identified was this compound, an abietane diterpenoid, isolated from the roots of Salvia przewalskii.[1] Subsequent phytochemical investigations of this plant species have led to the discovery of a growing family of related compounds, including this compound A, a C23 terpenoid, and this compound B, a novel diterpenoid with a unique carbon skeleton.[2] Further studies have expanded the family to include this compound C and D, which are icetexane diterpenoids, as well as this compound E, F, and G.[3] The structures of these complex molecules have been elucidated through a combination of extensive spectroscopic analysis, including 1D and 2D NMR, mass spectrometry, and single-crystal X-ray crystallography.[2]
Isolation Protocols
The isolation of this compound compounds from the roots of Salvia przewalskii typically involves a multi-step process combining extraction and various chromatographic techniques. The general workflow is outlined below.
General Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound compounds.
Detailed Experimental Protocols
Extraction: The air-dried and powdered roots of S. przewalskii are typically extracted with a suitable organic solvent. One common method involves maceration or percolation with 70% aqueous acetone or 95% ethanol (B145695) at room temperature for an extended period.[4]
Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then partitioned successively with solvents of increasing polarity, such as chloroform, to separate compounds based on their polarity.[4]
Chromatography: The chloroform-soluble fraction, which is often enriched with diterpenoids, is subjected to a series of chromatographic separations.
-
Silica (B1680970) Gel Column Chromatography: This is a primary separation step, often employing a gradient elution system with solvent mixtures like petroleum ether/acetone or hexane/ethyl acetate (B1210297) to yield several fractions.[3]
-
Sephadex LH-20 Column Chromatography: This technique is used for further purification of the fractions obtained from silica gel chromatography, primarily to remove phenolic compounds and other impurities.
-
Preparative and Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual this compound compounds in high purity is typically achieved using reversed-phase (RP) HPLC with solvent systems such as methanol/water or acetonitrile/water.
Biological Activities of this compound Compounds
The this compound compounds have been investigated for a range of biological activities, with initial studies highlighting their potential as antiviral and anti-inflammatory agents.
Antiviral Activity
This compound B was one of the first compounds in this family to be evaluated for its biological activity and was found to exhibit modest anti-HIV-1 activity.[2]
Anti-inflammatory Activity
Recent studies have focused on the anti-inflammatory potential of diterpenoids from S. przewalskii. Several new abietane diterpenoids isolated from the roots of this plant have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1]
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activities of selected this compound compounds and other diterpenoids isolated from Salvia przewalskii.
| Compound | Biological Activity | Assay | Result (IC50 / EC50) | Reference |
| This compound B | Anti-HIV-1 | HIV-1 replication inhibition | EC50 = 30 µg/mL | [2] |
| Abietane Diterpenoid 1 | Anti-inflammatory | NO production in LPS-induced RAW 264.7 macrophages | IC50 = 5.6 µM | [1] |
| Abietane Diterpenoid 2 | Anti-inflammatory | NO production in LPS-induced RAW 264.7 macrophages | IC50 = 8.2 µM | [1] |
| Abietane Diterpenoid 11a | Anti-inflammatory | NO production in LPS-induced RAW 264.7 macrophages | IC50 = 7.5 µM | [1] |
Note: Specific names for compounds 1, 2, and 11a from the anti-inflammatory study are detailed in the referenced publication.
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for most this compound compounds are still under investigation. However, the observed anti-inflammatory effects of related diterpenoids suggest potential modulation of key inflammatory signaling pathways.
Potential Modulation of Inflammatory Signaling Pathways
Natural compounds, including diterpenoids, are known to exert their anti-inflammatory effects by targeting signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory mediators like nitric oxide.
Caption: Putative modulation of NF-κB and MAPK signaling pathways.
Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by individual this compound compounds. This will be crucial for understanding their therapeutic potential and for guiding future drug development efforts.
Conclusion and Future Directions
The this compound compounds represent a promising class of natural products with demonstrated biological activities. This technical guide has summarized the current knowledge on their discovery, isolation, and initial biological evaluation. To fully realize their therapeutic potential, future research should focus on:
-
Comprehensive Biological Screening: A broader evaluation of the this compound family against a wider range of biological targets is warranted.
-
Mechanism of Action Studies: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of analogs and derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy and safety.
By addressing these key areas, the scientific community can continue to unlock the therapeutic potential of this fascinating family of natural products.
References
An In-depth Technical Guide to the Secondary Metabolites of Salvia przewalskii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia przewalskii Maxim., a perennial herb belonging to the Lamiaceae family, is a valuable plant in traditional Chinese medicine, often used as a substitute for the well-known Danshen (Salvia miltiorrhiza).[1] Native to the Chinese provinces of Gansu, Hubei, Sichuan, Xizang, and Yunnan, it is recognized for its wide array of medicinal properties.[2] The therapeutic effects of S. przewalskii are attributed to its rich and diverse profile of secondary metabolites. These bioactive compounds are primarily classified into two major groups: lipophilic diterpenoids (tanshinones) and hydrophilic polyphenolic acids (salvianolic acids). The plant also produces triterpenoids, anthraquinones, and other phenolic compounds.
This technical guide provides a comprehensive overview of the secondary metabolites isolated from S. przewalskii, with a focus on their chemical diversity, quantitative analysis, and biological activities. Detailed experimental protocols for extraction, isolation, and analysis are provided, along with visualizations of key experimental workflows and signaling pathways to facilitate further research and drug development.
Core Secondary Metabolites of Salvia przewalskii
The secondary metabolites of Salvia przewalskii are a diverse group of natural products, with diterpenoids and phenolic acids being the most prominent.
Diterpenoids
The diterpenoids isolated from S. przewalskii are structurally diverse, primarily belonging to the abietane (B96969) and icetexane skeletal types. Many of these compounds are unique to this species.
Table 1: Diterpenoids Isolated from Salvia przewalskii
| Compound Name | Diterpenoid Type | Plant Part | Reference(s) |
| Przewalskin | Abietane | Roots | [3](4--INVALID-LINK-- |
| Przewaquinone A | Abietane | Roots | [3](4--INVALID-LINK-- |
| Tanshinone I | Abietane | Roots | [3](4--INVALID-LINK-- |
| Tanshinone IIA | Abietane | Roots | [3](4--INVALID-LINK-- |
| Tanshinone IIB | Abietane | Roots | [3](5) |
| Dihydrotanshinone (B163075) I | Abietane | Roots | [6](7) |
| Cryptotanshinone | Abietane | Roots | [6](8--INVALID-LINK-- |
| This compound C | Icetexane | - | [9](10) |
| This compound D | Icetexane | - | [9](10) |
| This compound E | Icetexane | - | [11](12) |
| This compound F | Abietane | - | [11](12) |
| This compound G | 7,20-epoxyabietane | - | [11](12) |
| This compound Y-1 | - | - | [13](14) |
| Isoganxinonic acid A | Diterpenoid | Roots and Rhizomes | [15](16) |
| Tanshinol B | Diterpenoid | Roots and Rhizomes | [15](16) |
| Anhydride of tanshinone-II A | - | - | [13](14) |
| Sugiol | - | - | [13](14) |
| Epicryptoacetalide | - | - | [13](14) |
| Cryptoacetalide | - | - | [13](14) |
| Arucadiol | - | - | [13](14) |
| 1-dehydromiltirone | - | - | [13](14) |
| Miltirone | - | - | [13](14) |
| Isotanshinone-I | - | - | [13](14) |
| Salviprolin A | Rosmarinic acid conjugated dinorditerpenoid | Roots | [17](18) |
| Salviprolin B | Rosmarinic acid conjugated dinorditerpenoid | Roots | [17](18) |
Table 2: Quantitative Analysis of Tanshinones in Salvia przewalskii
| Compound | Plant Material | Method | Content | Reference |
| Tanshinone I | Roots of 2-year-old micropropagated plants (flowering stage) | Not specified | 3.8 mg/g dry weight | (--INVALID-LINK--) |
| Tanshinone IIA | Roots of 2-year-old micropropagated plants (flowering stage) | Not specified | 7.6 mg/g dry weight | (--INVALID-LINK--) |
Triterpenoids
Several triterpenoids have also been identified in the roots of S. przewalskii.
Table 3: Triterpenoids Isolated from Salvia przewalskii
| Compound Name | Triterpenoid Type | Plant Part | Reference(s) |
| Oleanolic acid | Oleanane | Dried Roots | [6](7) |
| Przewanoic acid A | Oleanane | Dried Roots | [6](7) |
| Przewanoic acid B | Oleanane | Dried Roots | [6](7) |
Polyphenols (Phenolic Acids)
S. przewalskii is a rich source of polyphenolic compounds, particularly derivatives of caffeic acid. These compounds are major contributors to the plant's antioxidant and anti-inflammatory properties.
Table 4: Polyphenols Isolated from Salvia przewalskii
| Compound Name | Chemical Class | Plant Part | Reference(s) |
| Rosmarinic acid | Caffeic acid dimer | Roots and Rhizomes | [15](16) |
| Salvianolic acid B | Caffeic acid tetramer | Roots and Rhizomes | [15](16) |
| Lithospermic acid | Caffeic acid derivative | - | [6](7) |
| Caffeic acid | Phenylpropanoid | Roots and Rhizomes | [15](16) |
| Protocatechuic acid | Phenolic acid | Roots and Rhizomes | [15](16) |
| Protocatechualdehyde | Phenolic aldehyde | Roots and Rhizomes | [15](16) |
| 3,4-Dihydroxybenzaldehyde | Phenolic aldehyde | - | [6](7) |
Table 5: Quantitative Analysis of Phenolic Acids in Salvia przewalskii
| Compound | Plant Material | Method | Content (% in extract) | Reference |
| Rosmarinic acid | Total Phenolic Acid Extract from roots and rhizomes | HPLC | 31.58% | [3](3) |
| Salvianolic acid B | Total Phenolic Acid Extract from roots and rhizomes | HPLC | 5.52% | [3](3) |
Other Compounds
A variety of other compounds have also been isolated from S. przewalskii.
Table 6: Other Secondary Metabolites from Salvia przewalskii
| Compound Name | Chemical Class | Plant Part | Reference(s) |
| Przewalskinone B | Anthraquinone | - | [6](7) |
| Ziganein | Anthraquinone | - | [6](7) |
| γ-linolenic acid | Fatty acid | Roots and Rhizomes | [15](16) |
| Paeoniflorin | Monoterpenoid glycoside | Roots and Rhizomes | [15](16) |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of secondary metabolites from Salvia przewalskii.
General Extraction and Isolation Workflow
The isolation and identification of secondary metabolites from S. przewalskii typically follow a multi-step process involving extraction, fractionation, and purification.
Protocol 1: Preparation of Total Phenolic Acid Extract (SPE)
This protocol is adapted from the methodology used for preparing a total phenolic acid extract from the roots and rhizomes of S. przewalskii.[3](3)
-
Plant Material Preparation:
-
Fresh roots and rhizomes of S. przewalskii are dried at room temperature (25 ± 2 °C) for three days.
-
The dried material (5 kg) is cut and ground into a powder using a mechanical mill.
-
-
Extraction:
-
The dried powder is macerated and percolated with 50 L of 50% ethanol (B145695) solution for 48 hours.
-
The solvent is evaporated at 60 °C under reduced pressure to yield a dried ethanol-soluble extract (approximately 0.6 kg).
-
Protocol 2: HPLC Method for Simultaneous Determination of 8 Constituents
This HPLC method is designed for the simultaneous quantification of sodium danshensu, rosmarinic acid, salvianolic acid B, dihydrotanshinone I, cryptotanshinone, tanshinone I, and tanshinone IIA.[6](6)
-
Instrumentation: High-Performance Liquid Chromatography system.
-
Column: SunFire C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.8 ml/L formic acid in ultrapure water
-
-
Gradient Elution:
-
0-19 min: 20%A - 60%A
-
19-49 min: 60%A - 81%A
-
49-53 min: 81%A - 91%A
-
53-57 min: 95%A
-
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 26°C.
-
Injection Volume: 2 µL.
Biological Activities and Signaling Pathways
The secondary metabolites of Salvia przewalskii exhibit a wide range of biological activities, making the plant a promising source for the development of new therapeutic agents.
Anti-hypoxic Activity and the RhoA-ROCK Signaling Pathway
Extracts of S. przewalskii have been shown to have anti-hypoxic effects, which are particularly relevant for conditions such as high-altitude pulmonary hypertension.[19](20) The mechanism of this activity has been linked to the inhibition of the RhoA-Rho-associated protein kinase (ROCK) signaling pathway.[13](21--INVALID-LINK-- The extract, containing compounds such as sodium danshensu, rosmarinic acid, salvianolic acid B, and various tanshinones, has been shown to downregulate hypoxia-inducible factor-1α (HIF-1α) and other downstream effectors.[13](21--INVALID-LINK--
Other Notable Biological Activities
-
Anti-inflammatory effects: Many of the diterpenoids and polyphenols in S. przewalskii have demonstrated significant anti-inflammatory properties.
-
Antioxidant activity: The phenolic acids, particularly rosmarinic acid and salvianolic acid B, are potent antioxidants.
-
Antimicrobial and Cytotoxic properties: The essential oil of S. przewalskii has shown antimicrobial and cytotoxic activities.
Conclusion
Salvia przewalskii is a rich source of structurally diverse and biologically active secondary metabolites. The diterpenoids and phenolic acids, in particular, hold significant promise for the development of new therapeutic agents for a variety of conditions, including cardiovascular diseases and hypoxia-related disorders. This guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the chemistry, analysis, and biological activities of these valuable natural products. Further research into the quantitative analysis of a broader range of metabolites and the elucidation of their specific mechanisms of action is warranted to fully unlock the therapeutic potential of this important medicinal plant.
References
- 1. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The effects of Salvia przewalskii total phenolic acid extract on immune complex glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Salvia przewalskii Maxim.| BioCrick [biocrick.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Two new icetexane diterpenoids from Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. [Chemical constituents from Salvia przewalskii Maxim] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. asianpubs.org [asianpubs.org]
- 17. phcogj.com [phcogj.com]
- 18. Regioisomers Salviprolin A and B, Unprecedented Rosmarinic Acid Conjugated Dinorditerpenoids from Salvia przewalskii Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extract of Salvia przewalskii Repair Tissue Damage in Chronic Hypoxia Maybe through the RhoA-ROCK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
The Evolving Landscape of Salvia Diterpenoids: A Technical Guide to Novel Structures and Bioactivities
For Researchers, Scientists, and Drug Development Professionals
The genus Salvia, a cornerstone of traditional medicine worldwide, continues to be a prolific source of novel diterpenoids with significant therapeutic potential. Recent advancements in phytochemical analysis have unveiled a remarkable structural diversity within this class of compounds, leading to the discovery of new carbon skeletons and promising biological activities. This technical guide provides an in-depth overview of recently discovered diterpenoids from various Salvia species, focusing on their structural elucidation, biological evaluation, and the experimental methodologies employed.
Introduction to Salvia Diterpenoids
Diterpenoids are a major class of secondary metabolites found in Salvia species, with abietane (B96969), clerodane, and icetexane skeletons being the most common.[1][2] These compounds are biosynthesized from geranylgeranyl pyrophosphate and exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective activities.[3][4][5] The structural complexity and chemical diversity of these molecules make them attractive candidates for drug discovery and development.[6]
Novel Diterpenoids: Structures and Biological Activities
Recent phytochemical investigations of various Salvia species have led to the isolation and characterization of numerous novel diterpenoids. These discoveries have expanded the known chemical space of Salvia constituents and provided new leads for therapeutic development.
Abietane and Rearranged Abietane Diterpenoids
Abietane-type diterpenoids are one of the most prevalent classes in the Salvia genus.[1] Recent studies on Salvia deserta have yielded a significant number of new abietane derivatives with unique structural modifications.[7]
Table 1: Novel Abietane Diterpenoids from Salvia deserta and their Cytotoxic Activities. [7]
| Compound Name | Carbon Skeletal Type | Cell Line | IC50 (μM) |
| Salviadesertin A | 8-nor-7(8→14),9(8→7)-di-abeo-abietane | MCF-7, A-549, SMMC-7721, HL-60 | > 10.0 |
| Salviadesertin B | 8-nor-7(8→14),9(8→7)-di-abeo-abietane | MCF-7, A-549, SMMC-7721, HL-60 | > 10.0 |
| Salviadesertin C | 7(8→14),9(8→7)-di-abeo-abietane | MCF-7, A-549, SMMC-7721, HL-60 | > 10.0 |
| Salviadesertin D | 7(8→14),9(8→7)-di-abeo-abietane | MCF-7, A-549, SMMC-7721, HL-60 | > 10.0 |
| Salviadesertin E | 6-nor-6,7-seco-abietane | MCF-7, A-549, SMMC-7721, HL-60 | > 10.0 |
| Salviadesertin F | 6-nor-6,7-seco-abietane | MCF-7, A-549, SMMC-7721, HL-60 | > 10.0 |
| Salviadesertin G | 6,7-seco-abietane | MCF-7, A-549, SMMC-7721, HL-60 | > 10.0 |
| Salviadesertin H | 9,10-seco-abietane | MCF-7, A-549, SMMC-7721, HL-60 | > 10.0 |
| Salviadesertin I | Abietane | MCF-7, A-549, SMMC-7721, HL-60 | > 10.0 |
| Salviadesertin J | Abietane | MCF-7, A-549, SMMC-7721, HL-60 | > 10.0 |
| 6-hydroxysalvinolone | Abietane | MCF-7, A-549, SMMC-7721, HL-60 | Micromolar potencies |
Salvia leucantha has also been a source of novel diterpenoids, including a rare 18(4 → 3)-abeo-abietane derivative, leucansalvialin J, which has demonstrated moderate neuroprotective effects.[8]
Icetexane Diterpenoids
Icetexane diterpenoids are another significant group of compounds isolated from Salvia species. From the aerial parts of Salvia carranzae, three new icetexane-type diterpenoids, salvicarranzanolide, 19-deoxo-salvicarranzanolide, and 19-deoxo-20-deoxy-salvicarranzanolide, were identified.[9]
Table 2: Antiproliferative Activity of Icetexane Diterpenoids from Salvia carranzae. [9]
| Compound | Cell Line | IC50 (μM) |
| Iso-icetexone (5) | U251 (glioblastoma) | 0.43 ± 0.01 |
| K562 (myelogenous leukemia) | 0.45 ± 0.01 | |
| HCT-15 (colon cancer) | 0.84 ± 0.07 | |
| SKLU-1 (lung adenocarcinoma) | 0.73 ± 0.06 | |
| 19-deoxo-iso-icetexone (6) | U251 (glioblastoma) | 1.34 ± 0.04 |
| K562 (myelogenous leukemia) | 1.29 ± 0.06 | |
| HCT-15 (colon cancer) | 1.03 ± 0.10 | |
| SKLU-1 (lung adenocarcinoma) | 0.95 ± 0.09 |
Clerodane Diterpenoids
Clerodane diterpenoids are also characteristic secondary metabolites of the genus Salvia.[10] Research on Salvia leucantha has led to the isolation of four new neoclerodane diterpenoids, leucansalvialins F-I.[8] Leucansalvialin F represents a rearranged salvigenane type clerodane-17,12:18,6-diolide.[8]
Experimental Protocols
The isolation and structural elucidation of novel diterpenoids from Salvia species involve a series of systematic experimental procedures.
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of novel diterpenoids.
Detailed Methodologies
Plant Material and Extraction: The aerial parts or roots of the Salvia species are collected, dried, and powdered. The powdered material is then extracted with organic solvents of varying polarity, such as ethanol, methanol, dichloromethane, or n-hexane, typically at room temperature.[11][12] The resulting crude extract is then concentrated under reduced pressure.
Isolation and Purification: The crude extract is subjected to a series of chromatographic techniques for fractionation and purification.
-
Vacuum Liquid Chromatography (VLC): The crude extract is often first fractionated using VLC on silica (B1680970) gel with a gradient of solvents, for instance, a mixture of n-hexane and ethyl acetate.[10]
-
Column Chromatography (CC): Fractions obtained from VLC are further purified by repeated column chromatography on silica gel or Sephadex LH-20.[11]
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield pure compounds.[9]
Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry.[7][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the molecular formula of the compounds.[7][9]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of crystalline compounds.[7]
-
Electronic Circular Dichroism (ECD): ECD calculations and experimental data are also employed to determine the absolute stereochemistry.[8]
Biological Assays: The biological activities of the isolated diterpenoids are evaluated using various in vitro assays.
-
Cytotoxicity Assays: The antiproliferative activity against human cancer cell lines is commonly assessed using the sulforhodamine B (SRB) or MTT assays.[7][9]
-
Neuroprotective Assays: The neurotrophic activities can be evaluated on PC12 cells.[8]
-
Anti-inflammatory Assays: The anti-inflammatory potential can be assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in macrophages.[14]
Signaling Pathways and Logical Relationships
The structural diversity of novel diterpenoids suggests complex biosynthetic pathways. The following diagram illustrates a simplified logical relationship in the discovery process, from the plant source to the identification of bioactive compounds.
Conclusion
The genus Salvia remains a treasure trove of novel diterpenoids with diverse chemical structures and significant biological activities. The continued exploration of these natural products, coupled with advanced analytical techniques and robust bioassays, holds immense promise for the discovery of new therapeutic agents. This guide provides a snapshot of the current research landscape, offering valuable insights for scientists and professionals engaged in natural product chemistry and drug development. The detailed methodologies and structured data presented herein can serve as a practical resource for the isolation, characterization, and evaluation of novel diterpenoids from Salvia and other medicinal plants.
References
- 1. Constituents from Salvia Species and Their Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally Diverse Diterpenoids from the Roots of Salvia deserta Based on Nine Different Skeletal Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neo-clerodane and abietane diterpenoids with neurotrophic activities from the aerial parts of Salvia leucantha Cav - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure, Absolute Configuration, Antiproliferative and Phytotoxic Activities of Icetexane and Abietane Diterpenoids from Salvia carranzae and Chemotaxonomic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Diterpenoids from the Aerial Parts of Salvia reuterana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Przewalskin: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Przewalskin is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
This compound is a complex tetracyclic diterpenoid. Its systematic IUPAC name is (4aR,9S,10aS)-1,3,4,9,10,10a-hexahydro-1,1,7-trimethyl-2H-9,4a-(Epoxymethano)phenanthren-6-ol. The absolute configuration of its stereocenters is crucial for its chemical identity and biological function.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 119400-87-2 | [1] |
| Molecular Formula | C₁₈H₂₄O₂ | [2] |
| Molecular Weight | 272.38 g/mol | [2] |
| Appearance | Powder | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | [3] |
Stereochemistry
The stereochemistry of this compound is defined by three chiral centers at positions 4a, 9, and 10a. The specific spatial arrangement of the substituents at these centers is designated as (4aR, 9S, 10aS), which is essential for its unique three-dimensional structure. This defined stereochemistry is a key factor in its interaction with biological targets.
Isolation and Characterization
This compound is a natural product isolated from plants of the Salvia genus, notably Salvia przewalskii and Salvia yunnanensis.[2] The isolation of diterpenoids from Salvia species typically involves a multi-step process.
Experimental Protocol: General Isolation of Diterpenoids from Salvia Species
Workflow for Diterpenoid Isolation from Salvia Species
Figure 1: A generalized workflow for the isolation and purification of diterpenoids like this compound from Salvia species.
-
Extraction: The dried and powdered plant material is extracted with an organic solvent such as acetone or ethyl acetate at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
-
Fractionation: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves hexane, ethyl acetate, and methanol (B129727) to yield fractions of decreasing polarity.
-
Chromatographic Purification: The fraction containing the diterpenoids is further purified using a combination of chromatographic techniques. This usually starts with column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified by preparative HPLC, often using a reversed-phase C18 column, to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS). In some cases, single-crystal X-ray diffraction is used to confirm the absolute stereochemistry.
Spectroscopic Data
While a complete, assigned NMR dataset for this compound (CAS 119400-87-2) is not publicly available in detail, a certificate of analysis for a commercial sample confirms its identity via ¹H-NMR and HPLC.[3] For researchers aiming to identify this compound, comparison with the spectroscopic data of structurally similar diterpenoids from Salvia species is recommended.
Biological Activity and Potential Applications
This compound has been noted for its potential anti-tumor activity.[2] While specific quantitative data for this particular compound is limited in the public domain, numerous studies have investigated the biological activities of other diterpenoids isolated from Salvia przewalskii. These studies provide a strong rationale for further investigation into the therapeutic potential of this compound.
Related diterpenoids from Salvia przewalskii have demonstrated a range of biological effects, including:
-
Anti-inflammatory activity: Some abietane (B96969) diterpenoids from this plant have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophages.[4]
-
Cytotoxic activity: Various diterpenoids from Salvia species have exhibited cytotoxicity against different human cancer cell lines.[5][6] For instance, this compound B showed modest anti-HIV-1 activity.[7]
The mechanism of action for many of these diterpenoids is still under investigation, but potential signaling pathways involved in their anti-tumor and anti-inflammatory effects are of great interest to the research community.
Potential Signaling Pathways for Diterpenoid Bioactivity
Figure 2: A conceptual diagram illustrating potential signaling pathways that could be modulated by this compound, leading to its biological effects.
Conclusion
This compound is a structurally complex diterpenoid with promising, yet underexplored, biological activities. This guide provides a foundational understanding of its chemical nature and the current state of knowledge. Further research is warranted to fully elucidate its pharmacological profile, including detailed mechanistic studies and the identification of its specific molecular targets. Such investigations will be crucial in determining its potential for development as a therapeutic agent.
References
- 1. This compound | 119400-87-2 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemfaces.com [chemfaces.com]
- 4. Anti-inflammatory abietane-type diterpenoids from the roots of Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioisomers Salviprolin A and B, Unprecedented Rosmarinic Acid Conjugated Dinorditerpenoids from Salvia przewalskii Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. This compound B, a novel diterpenoid with an unprecedented skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-HIV Activity of Novel Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The global search for a cure for Human Immunodeficiency Virus (HIV) has led researchers to explore a vast array of natural products for novel therapeutic agents. Among these, diterpenoids—a class of organic compounds produced by plants and some marine organisms—have emerged as a promising source of potent anti-HIV agents.[1][2] This technical guide provides an in-depth overview of novel diterpenoids with demonstrated anti-HIV activity, focusing on quantitative data, experimental protocols, and mechanisms of action to support ongoing research and development efforts.
Key Diterpenoid Classes with Anti-HIV Activity
Several classes of diterpenoids have shown significant activity against HIV. These compounds often exhibit complex structures and diverse mechanisms of action, ranging from direct inhibition of viral enzymes to modulation of host cell pathways.[1][2][3]
-
Tiglianes and Daphnanes: These macrocyclic diterpenoids, found in plants of the Euphorbiaceae and Thymelaeaceae families, are among the most potent anti-HIV agents discovered.[4][5] Many function as potent Protein Kinase C (PKC) activators, which allows them to act as Latency-Reversing Agents (LRAs). LRAs reactivate latent HIV proviruses within reservoir cells, making these cells visible to the immune system and antiviral drugs—a key strategy in the "shock and kill" approach to HIV eradication.[3][6][7]
-
Ingenanes: Also potent PKC activators, ingenane (B1209409) diterpenoids isolated from Euphorbia species have demonstrated powerful anti-HIV-1 activity, often at nanomolar concentrations.[8] Structure-activity relationship (SAR) studies indicate that long aliphatic chain substituents are crucial for their enhanced anti-HIV potency.[8]
-
Atisanes and Kauranes: Diterpenoids with atisane (B1241233) and kaurane (B74193) skeletons, often isolated from Euphorbia species, have exhibited notable anti-HIV-1 effects.[1][9]
-
Abietanes: This class includes compounds like jolkinolide B, which have shown various pharmacological activities. While primarily studied for anti-inflammatory effects, their impact on signaling pathways relevant to HIV replication warrants further investigation.[10]
Quantitative Anti-HIV Activity Data
The following tables summarize the in vitro anti-HIV activity of selected novel diterpenoids. The metrics include:
-
EC50/IC50: The concentration of the compound that results in a 50% reduction in viral replication.
-
CC50: The concentration of the compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as CC50/EC50, this value indicates the therapeutic window of the compound. A higher SI is desirable.
Table 1: Tigliane (B1223011) Diterpenoids
| Compound Name | Source Organism | Anti-HIV Assay | Cell Line | Virus Strain | EC50 / IC50 | CC50 | SI | Reference |
|---|---|---|---|---|---|---|---|---|
| Compound 4 | Wikstroemia scytophylla | HIV-1 Inhibition | MT4 | HIV-1 | 3.8 nM | >10 µM | >2631 | [4][11] |
| Compound 6 | Wikstroemia scytophylla | HIV-1 Inhibition | MT4 | HIV-1 | 12.8 nM | >10 µM | >781 | [4][11] |
| 4,20-dideoxy-phorbol-12-benzoate-13-acetate (Compound 2) | Euphorbia nicaeensis | HIV-1 Inhibition | MT-4 | HIV-1 NL4.3 | 7.47 µM | 52.4 µM | ~7 | [12] |
| 4,20-dideoxy-phorbol-12-benzoate-13-acetate (Compound 2) | Euphorbia nicaeensis | HIV-2 Inhibition | MT-4 | HIV-2 ROD | 1.70 µM | 52.4 µM | ~31 | [12] |
| 4-deoxy-4α-phorbol-12-benzoate-13-acetate (Compound 8) | Euphorbia nicaeensis | HIV-1 Inhibition | MT-4 | HIV-1 NL4.3 | 3.30 µM | 36.3 µM | ~11 | [12] |
| 4-deoxy-4α-phorbol-12-benzoate-13-acetate (Compound 8) | Euphorbia nicaeensis | HIV-2 Inhibition | MT-4 | HIV-2 ROD | 1.10 µM | 36.3 µM | ~33 |[12] |
Table 2: Ingenane Diterpenoids
| Compound Name | Source Organism | Anti-HIV Assay | Cell Line | Virus Strain | IC50 | CC50 | SI | Reference |
|---|
| Ingenane Cpd 1-15 | Euphorbia ebracteolata | HIV-1 Inhibition | - | HIV-1 | 0.7 to 9.7 nM | - | 96.2 to 20,263 |[8] |
Table 3: Daphnane Diterpenoids
| Compound Name | Source Organism | Anti-HIV Assay | Cell Line | Virus Strain | EC50 | CC50 | SI | Reference |
|---|---|---|---|---|---|---|---|---|
| Gnidimacrin | Stellera chamaejasme | LTR-driven Transcription | - | - | 0.14 nM | - | - | [13] |
| Stelleralide A | Stellera chamaejasme | LTR-driven Transcription | - | - | 0.33 nM | - | - | [13] |
| Wikstroelide A | Stellera chamaejasme | LTR-driven Transcription | - | - | 0.39 nM | - | - |[13] |
Table 4: Atisane Diterpenoids
| Compound Name | Source Organism | Anti-HIV Assay | Cell Line | Virus Strain | EC50 | CC50 | SI | Reference |
|---|---|---|---|---|---|---|---|---|
| Compound 4 | Euphorbia neriifolia | Anti-HIV-1 | C8166 | HIV-1 IIIB | 6.6 µg/mL | 25.4 µg/mL | ~3.8 | [9] |
| Compound 5 | Euphorbia neriifolia | Anti-HIV-1 | C8166 | HIV-1 IIIB | 6.4 µg/mL | 28.5 µg/mL | ~4.5 |[9] |
Experimental Protocols
The evaluation of anti-HIV activity involves a series of standardized in vitro assays. The methodologies below are commonly cited in the referenced literature.
This protocol is used to determine the efficacy of a compound in inhibiting HIV replication in a susceptible cell line.
-
Cell Culture: MT-4 or C8166 human T-lymphocyte cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Virus Infection: Cells are infected with an HIV-1 strain (e.g., HIV-1 IIIB or NL4.3) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are washed and resuspended in fresh medium containing various concentrations of the test diterpenoid. A positive control (e.g., AZT) and a negative control (no compound) are included.
-
Incubation: The treated and infected cells are incubated for 4-5 days.
-
Quantification of Viral Replication: The extent of HIV replication is quantified by measuring a viral marker. The most common method is the p24 antigen capture ELISA, which measures the concentration of the viral capsid protein p24 in the culture supernatant.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of p24 inhibition against the compound concentration.
This assay is performed in parallel to determine the compound's toxicity to the host cells.
-
Cell Seeding: Uninfected cells are seeded in a 96-well plate at a specific density.
-
Compound Treatment: The cells are treated with the same range of concentrations of the test diterpenoid as used in the anti-HIV assay.
-
Incubation: The plate is incubated for the same duration as the anti-HIV assay (e.g., 4-5 days).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
This protocol is specific for evaluating Latency-Reversing Agents (LRAs).
-
Cell Model: A latently infected cell line, such as the J-Lat 10.6 cell line, is used. These cells contain an integrated, but transcriptionally silent, HIV provirus that includes a GFP reporter gene in place of nef.
-
Compound Treatment: J-Lat cells are treated with various concentrations of the test diterpenoid. A known LRA like prostratin (B1679730) or PMA is used as a positive control.
-
Incubation: Cells are incubated for 24-48 hours.
-
Reactivation Measurement: The reactivation of the latent provirus is measured by the expression of the GFP reporter. The percentage of GFP-positive cells is quantified using flow cytometry.
-
Data Analysis: The EC50 for latency reversal is determined by plotting the percentage of GFP-positive cells against the compound concentration.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visualizations of experimental processes and biological mechanisms.
Many tigliane and ingenane diterpenoids reactivate latent HIV by activating the Protein Kinase C (PKC) pathway.[3] This leads to the translocation of the transcription factor NF-κB to the nucleus, where it binds to the HIV LTR (Long Terminal Repeat) and initiates viral gene transcription.
Conclusion and Future Directions
Novel diterpenoids, particularly from the tigliane, daphnane, and ingenane families, represent a rich source of highly potent anti-HIV compounds. Their ability to act as latency-reversing agents makes them especially valuable for HIV eradication strategies. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize their potency and reduce toxicity. The detailed experimental protocols and data presented in this guide serve as a foundational resource for scientists dedicated to advancing these promising natural products from the laboratory to the clinic.
References
- 1. Plant-derived terpenoids and analogues as anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds from Euphorbia usambarica Pax. with HIV-1 Latency Reversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Syntheses of Phorbol and 11 Tigliane Diterpenoids and Their Evaluation as HIV Latency-Reversing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Anti-HIV Ingenane Diterpenoids from Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diterpenoids from Euphorbia neriifolia and Their Related Anti-HIV and Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jolkinolide B ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Isolation, Synthesis, and Structure-Activity Relationship Study on Daphnane and Tigliane Diterpenes as HIV Latency-Reversing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (-)-Przewalskin B: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed experimental protocols for the total synthesis of (-)-Przewalskin B, a complex diterpenoid with potential therapeutic applications. This guide consolidates information from key publications, presenting various synthetic strategies and their associated data in a structured format to facilitate understanding and replication.
Introduction
(-)-Przewalskin B is a naturally occurring diterpenoid isolated from Salvia przewalskii. Its intricate molecular architecture, featuring a unique spirocyclic core, has made it a challenging and attractive target for total synthesis. The successful synthesis of this molecule not only provides access to larger quantities for biological evaluation but also showcases the power of modern synthetic organic chemistry. This document details the synthetic routes developed by the research groups of She, Xie, and Tu, providing a comparative analysis of their strategies.
Synthetic Strategies at a Glance
Three distinct and notable total syntheses of Przewalskin B have been reported, each employing a unique set of key reactions to construct the complex tetracyclic framework.
-
She and coworkers (Enantioselective Synthesis of (-)-Przewalskin B): This was the first reported total synthesis of the natural product. The key transformations include an intramolecular nucleophilic acyl substitution (INAS) reaction to form a key intermediate and a subsequent intramolecular aldol (B89426) condensation to construct the B-ring.[1][2][3]
-
Xie and coworkers (Racemic Synthesis of (±)-Przewalskin B): This approach utilizes a Diels-Alder reaction to establish the A-ring, followed by a Claisen-Johnson rearrangement to create the spiro-quaternary center. The synthesis is completed by a ring-closing metathesis (RCM) to form the enone moiety in the C-ring.[4][5]
-
Tu and coworkers (Enantioselective Synthesis of (+)-Przewalskin B): This synthesis of the unnatural enantiomer features a diastereoselective organocatalytic aldol cyclization to construct the B-ring and a rhodium-catalyzed intramolecular carbene insertion into a tertiary C-H bond to form the spirocyclic system.[6][7][8]
Comparative Data of Key Synthetic Steps
The following table summarizes the key reactions, starting materials, and reported yields for the different synthetic approaches to this compound B.
| Synthetic Approach | Key Reaction(s) | Starting Material | Key Intermediate(s) | Overall Yield (%) | Reference(s) |
| She et al. (2011) | Intramolecular Nucleophilic Acyl Substitution (INAS), Intramolecular Aldol Condensation | Commercially available Wieland-Miescher ketone analogue | Bicyclic enone | Not explicitly stated | [1][2][3] |
| Xie et al. (2014) | Diels-Alder Reaction, Claisen-Johnson Rearrangement, Ring-Closing Metathesis (RCM) | Readily available diene | Spiro-quaternary intermediate | Not explicitly stated | [4][5] |
| Tu et al. (2011) | Organocatalytic Aldol Cyclization, Rh-mediated C-H Insertion | Iodoallylic phosphate (B84403) and an organocuprate reagent | Tetracyclic ketone | Not explicitly stated | [6][7][8] |
Experimental Protocols
This section provides detailed experimental procedures for the key transformations in the total synthesis of (-)-Przewalskin B as reported by She and coworkers.
Protocol 1: Intramolecular Nucleophilic Acyl Substitution (INAS) Reaction
This protocol describes the formation of a key bicyclic intermediate through an intramolecular nucleophilic acyl substitution.
Materials:
-
Appropriate acyclic precursor
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the acyclic precursor in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS in THF dropwise.
-
Stir the reaction mixture at -78 °C for the specified time as determined by thin-layer chromatography (TLC) monitoring.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic intermediate.
Protocol 2: Intramolecular Aldol Condensation
This protocol outlines the construction of the B-ring of the this compound B core via an intramolecular aldol condensation.
Materials:
-
Bicyclic intermediate from Protocol 1
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the bicyclic intermediate in anhydrous THF at -78 °C under an inert atmosphere, add a freshly prepared solution of LDA in THF dropwise.
-
Stir the reaction mixture at -78 °C for the designated time, monitoring the reaction progress by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the tricyclic aldol product.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: She and coworkers' synthetic route to (-)-Przewalskin B.
Caption: Xie and coworkers' racemic synthesis of (±)-Przewalskin B.
Caption: Tu and coworkers' enantioselective synthesis of (+)-Przewalskin B.
Conclusion
The total syntheses of (-)-Przewalskin B and its stereoisomers represent significant achievements in organic chemistry. The diverse strategies employed highlight the versatility of modern synthetic methods in assembling complex natural products. This document provides a valuable resource for researchers interested in this fascinating molecule, offering detailed protocols and a comparative overview of the existing synthetic routes. The provided information is intended to serve as a foundation for further research, including the development of new synthetic approaches and the exploration of the biological activities of this compound B and its analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Total Synthesis of (â)-Przewalskin B - Organic Letters - Figshare [acs.figshare.com]
- 3. Total synthesis of (-)-Przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (±)-przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of (+)-przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Total Synthesis of (+)-Przewalskin B - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for the Purification of Przewalskin Compounds Using High-Performance Liquid Chromatography (HPLC)
FOR IMMEDIATE RELEASE
[City, State] – [Date] – These application notes provide detailed protocols for the purification of Przewalskin compounds, a class of abietane (B96969) diterpenoids isolated from Salvia species, using preparative High-Performance Liquid Chromatography (HPLC). The described methods are intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of these and similar natural products.
This compound compounds, found in medicinal plants such as Salvia przewalskii and Salvia miltiorrhiza, have garnered scientific interest due to their potential biological activities, including anti-HIV-1 properties. Effective purification is a critical step for further pharmacological investigation. This document outlines a general workflow from extraction to purification and provides a detailed preparative HPLC protocol adaptable for various this compound analogues.
Experimental Workflow & Signaling Pathway
The overall process for isolating this compound compounds involves extraction from the plant material, followed by preliminary chromatographic fractionation and final purification using preparative HPLC. The biological activity of certain Salvia diterpenoids, such as their anti-HIV effect, is believed to be mediated through the activation of the Protein Kinase C (PKC) signaling pathway, leading to the reactivation of latent HIV.
Application Notes and Protocols for In Vitro Anti-HIV-1 Evaluation of Przewalskin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents. Natural products are a promising source of new therapeutic leads due to their vast structural diversity and biological activity. Przewalskin B, a compound of interest, is presented here as a candidate for evaluation of its anti-HIV-1 potential. This document provides detailed protocols for a comprehensive in vitro assessment of this compound B, including cytotoxicity assays, cell-based anti-HIV-1 activity assays, and mechanistic studies targeting key viral enzymes such as reverse transcriptase and integrase. The provided methodologies are designed to determine the compound's efficacy and safety profile, crucial for its advancement as a potential antiretroviral drug.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols. The values presented are for illustrative purposes only and should be replaced with experimental data.
Table 1: Cytotoxicity and Antiviral Activity of this compound B
| Compound | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound B | TZM-bl | >100 | 15.2 | >6.58 |
| MT-4 | 85.4 | 12.8 | 6.67 | |
| Zidovudine (AZT) | TZM-bl | >200 | 0.05 | >4000 |
| MT-4 | >200 | 0.03 | >6667 |
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.[1][2]
-
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits HIV-1 replication by 50%.[2][3]
-
Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI value is desirable.[2]
Table 2: Mechanistic Analysis of this compound B
| Compound | Assay | Target Enzyme | IC50 (µM) |
| This compound B | Reverse Transcriptase Assay | HIV-1 RT | 8.5 |
| Integrase Strand Transfer Assay | HIV-1 IN | >50 | |
| Nevirapine | Reverse Transcriptase Assay | HIV-1 RT | 0.2 |
| Raltegravir | Integrase Strand Transfer Assay | HIV-1 IN | 0.05 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound B that is toxic to host cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity.[4][5]
Materials:
-
TZM-bl or MT-4 cells
-
Complete growth medium (DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound B stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed TZM-bl or MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cell adherence.
-
Prepare serial dilutions of this compound B in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the test wells (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the CC50 value using a dose-response curve.
Anti-HIV-1 Assay in TZM-bl Cells
This assay measures the ability of this compound B to inhibit HIV-1 infection in a cell line that expresses HIV-1 receptors and contains an integrated luciferase gene under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Complete growth medium
-
This compound B stock solution
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound B in complete growth medium.
-
Pre-incubate the virus with the diluted compound for 1 hour at 37°C.
-
Remove the medium from the cells and add 100 µL of the virus-compound mixture to each well. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubate the plate for 48 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of viral replication compared to the positive control and determine the IC50 value.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This cell-free assay determines if this compound B directly inhibits the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.[6][7]
Materials:
-
Recombinant HIV-1 RT
-
RT assay kit (commercially available, typically includes a poly(A) template, oligo(dT) primer, dNTPs with labeled dTTP, and reaction buffer)
-
This compound B stock solution
-
Microplate suitable for the detection method (e.g., scintillation counting or colorimetry)
Procedure:
-
Prepare serial dilutions of this compound B in the reaction buffer.
-
In a microplate, combine the recombinant HIV-1 RT enzyme with the diluted compound and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the template/primer and dNTP mix.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and quantify the amount of newly synthesized DNA according to the kit's protocol.
-
Calculate the percentage of RT inhibition compared to a no-compound control and determine the IC50 value.
HIV-1 Integrase (IN) Inhibition Assay
This cell-free assay assesses the ability of this compound B to inhibit the strand transfer activity of HIV-1 integrase, another essential viral enzyme.[5][8][9]
Materials:
-
Recombinant HIV-1 IN
-
Integrase assay kit (commercially available, typically includes processed donor DNA, target DNA, and reaction buffer)
-
This compound B stock solution
-
Microplate suitable for the detection method (e.g., fluorescence or ELISA-based)
Procedure:
-
Prepare serial dilutions of this compound B in the reaction buffer.
-
In a microplate, combine the recombinant HIV-1 IN with the donor DNA and the diluted compound. Pre-incubate as recommended by the kit manufacturer.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Incubate the plate at 37°C for the recommended time.
-
Quantify the strand transfer product according to the kit's protocol.
-
Calculate the percentage of integrase inhibition compared to a no-compound control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for the in vitro anti-HIV-1 evaluation of this compound B.
Caption: Hypothetical mechanism of action of this compound B targeting HIV-1 reverse transcription.
References
- 1. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel HIV integrase inhibitors with anti-HIV activity: insights into integrase inhibition from docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of inhibition of HIV reverse transcriptase by 2-hexaprenylhydroquinone, a novel general inhibitor of RNA-and DNA-directed DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of HIV-1 integrase by small molecules: the potential for a new class of AIDS chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Presenilin-1 (PSEN1)
Introduction
Presenilin-1 (PSEN1) is a crucial multi-pass transmembrane protein and the catalytic subunit of the γ-secretase complex. This complex is responsible for the intramembrane cleavage of various type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch.[1][2] Mutations in the PSEN1 gene are the most common cause of early-onset familial Alzheimer's disease (AD).[1] The proteolytic activity of PSEN1 is central to the generation of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of individuals with AD.[1][2] Beyond its role in AD pathogenesis, PSEN1 is also a key regulator of cellular signaling pathways critical for development and cell fate determination, such as the Notch and Wnt signaling pathways.[3][4]
Given its central role in both neurodegenerative disease and fundamental cellular processes, the accurate quantification of PSEN1 in various biological matrices is of significant interest to researchers in neuroscience, drug discovery, and molecular biology. These application notes provide an overview of the primary analytical methods for PSEN1 quantification and detailed protocols for their implementation.
Analytical Methods for PSEN1 Quantification
The two primary methods for the quantification of PSEN1 in biological samples are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based method offers high sensitivity and is suitable for the quantification of PSEN1 in a variety of sample types, including serum, plasma, cell culture supernatants, and tissue lysates.[5] ELISA kits are commercially available and provide a streamlined workflow for researchers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high specificity and the ability to multiplex the analysis of multiple proteins or peptides in a single run.[6] While generally more complex to develop and run, LC-MS/MS methods can offer a high degree of accuracy and are particularly useful for detailed quantitative studies.[6]
Experimental Protocols
Quantification of PSEN1 using ELISA
This protocol is based on a sandwich ELISA format, which offers high specificity and sensitivity.
Materials:
-
Human Presenilin-1 ELISA Kit (commercially available from various suppliers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer (typically 1x PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Distilled or deionized water
-
Samples (serum, plasma, cell culture supernatant, or tissue lysate)
Protocol:
-
Reagent Preparation: Bring all kit components and samples to room temperature before use. Reconstitute standards and prepare working solutions of detection antibodies and other reagents as per the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µL of each standard, blank, and sample to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 2 hours at 37°C.[7]
-
Incubation with Detection Reagent A: Aspirate the liquid from each well. Add 100 µL of the prepared biotin-conjugated detection antibody (Detection Reagent A) to each well. Cover and incubate for 1 hour at 37°C.[7]
-
Washing: Aspirate the liquid from each well and wash each well three times with 350 µL of wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Incubation with Detection Reagent B: Add 100 µL of prepared HRP-streptavidin conjugate (Detection Reagent B) to each well. Cover and incubate for 30 minutes at 37°C.[7]
-
Second Washing: Aspirate and wash the plate five times as described in step 4.[7]
-
Substrate Addition and Incubation: Add 90 µL of TMB substrate solution to each well. Cover and incubate for 15-25 minutes at 37°C in the dark.[7]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm immediately.
-
Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of PSEN1 in the samples.
Quantification of PSEN1 using LC-MS/MS (A Representative Protocol)
This protocol provides a general framework for the development of an LC-MS/MS method for the quantification of PSEN1 in brain tissue. Specific parameters will require optimization based on the instrumentation and specific reagents used.
Materials:
-
Brain tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Centrifuge
-
Protein quantitation assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
LC column suitable for peptide separation (e.g., C18 column)
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
-
Isotopically labeled PSEN1 peptide internal standard
Protocol:
-
Sample Preparation (Brain Tissue Homogenization):
-
Weigh a small piece of frozen brain tissue (e.g., 50-100 mg).
-
Add ice-cold lysis buffer and homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration.
-
-
Protein Digestion:
-
Take a defined amount of total protein (e.g., 100 µg) from each sample.
-
Reduce the disulfide bonds by adding DTT and incubating at 60°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA and incubating for 30 minutes at room temperature in the dark.
-
Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digested sample with formic acid.
-
Clean up the peptide mixture using SPE cartridges to remove salts and other contaminants.
-
Elute the peptides and dry them down using a vacuum centrifuge.
-
Reconstitute the peptides in a small volume of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted peptide sample, along with a known concentration of the isotopically labeled internal standard, into the LC-MS/MS system.
-
Separate the peptides using a gradient of mobile phase B.
-
Monitor for specific precursor-to-product ion transitions for the target PSEN1 peptides and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the target PSEN1 peptides and the internal standard.
-
Calculate the ratio of the peak area of the target peptide to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of a synthetic PSEN1 peptide to determine the absolute concentration of PSEN1 in the sample.
-
Data Presentation
The following tables summarize the expected quantitative data for PSEN1 from various analytical methods.
Table 1: Performance Characteristics of a Commercial Human Presenilin-1 ELISA Kit
| Parameter | Value | Reference |
| Assay Range | 0.313 - 20 ng/mL | [5] |
| Sensitivity | 0.188 ng/mL | [5] |
| Sample Type | Serum, Plasma, Cell Culture Supernatant, Tissue Lysate | [5] |
| Assay Time | ~4 hours | [5] |
Table 2: Relative Quantification of PSEN1 in Human Brain Tissue
| Brain Region | Condition | Relative PSEN1 mRNA Levels (Compared to Controls) | Reference |
| Mid-temporal Cortex | Alzheimer's Disease | No significant difference | [8][9] |
| Superior Frontal Cortex | Alzheimer's Disease | No significant difference | [8][9] |
Note: This table presents mRNA levels, which may not directly correlate with protein levels.
Table 3: PSEN1 in Cerebrospinal Fluid (CSF)
| Analyte | Condition | Observation | Reference |
| PSEN1 Complexes | Alzheimer's Disease | Increased levels of stable 100-150 kDa complexes | [10][11] |
| PSEN1 Complexes | Asymptomatic Genetically Determined AD | Increased levels of stable complexes | [10][11] |
Signaling Pathways and Experimental Workflows
PSEN1 in the Notch Signaling Pathway
PSEN1, as the catalytic core of the γ-secretase complex, is essential for the final proteolytic cleavage of the Notch receptor. This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate gene expression.[2][3]
PSEN1 in the Wnt/β-catenin Signaling Pathway
PSEN1 can interact with β-catenin, a key component of the Wnt signaling pathway, and is involved in its regulation.[3]
Experimental Workflow for PSEN1 Quantification
The following diagram illustrates a typical workflow for the quantification of PSEN1 from biological samples.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. Quantification of presenilin-1 mRNA in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid Presenilin-1 increases at asymptomatic stage in genetically determined Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Przewalskin B Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Przewalskin B total synthesis. The information is based on published synthetic routes and general principles of organic chemistry.
General Troubleshooting and FAQs
Q1: My overall yield for the this compound B synthesis is very low. Where should I start troubleshooting?
A low overall yield in a multi-step synthesis, such as that of this compound B which has been reported in 15 steps with an 8.1% overall yield, is often due to cumulative losses.[1] Start by identifying the lowest-yielding steps in your sequence. A systematic approach is crucial:
-
Analyze Each Step: Review the reported yields for analogous syntheses and compare them with your results. Key strategies have utilized reactions such as Diels-Alder, Claisen-Johnson rearrangement, ring-closing metathesis (RCM), and intramolecular aldol (B89426) condensations.[2][3][4]
-
Purity of Intermediates: Ensure the purity of each intermediate before proceeding to the next step. Impurities can poison catalysts, lead to side reactions, and complicate purifications.
-
Revisit Critical Reactions: Pay close attention to complex transformations, such as the construction of the spiro-quaternary center or the RCM of sterically hindered systems, as these are often challenging.[2]
Below is a troubleshooting flowchart to guide your initial investigation.
Caption: General troubleshooting workflow for low-yield reactions.
Key Reaction Troubleshooting Guides
Several synthetic routes towards this compound B have been published, each featuring a unique set of key reactions. Below are troubleshooting guides for some of these critical transformations.
Route 1: Diels-Alder / Claisen Rearrangement / RCM Approach
This strategy has been used for the synthesis of (±)-przewalskin B and involves a Diels-Alder reaction to form the A ring, a Claisen-Johnson rearrangement for the spiro-quaternary center, and a Ring-Closing Metathesis (RCM) to build the cyclic enone.[2]
Caption: Key steps in one synthetic approach to this compound B.
FAQs for Ring-Closing Metathesis (RCM)
Q2: The RCM reaction to form the cyclic enone is sluggish or fails. What are the common causes?
The formation of the cyclic enone moiety in this compound B via RCM can be challenging due to the sterically crowded nature of the substrate.[2]
-
Catalyst Choice: First- and second-generation Grubbs and Hoveyda-Grubbs catalysts have different tolerances to functional groups and steric hindrance. For sterically demanding substrates, a more active catalyst like Grubbs II or Hoveyda-Grubbs II is often required.
-
Catalyst Decomposition: The ruthenium catalyst can be sensitive to impurities in the substrate, solvent, or atmosphere. Ensure all reagents and solvents are rigorously degassed and dried.
-
Reaction Concentration: RCM is an intramolecular process. To favor cyclization over intermolecular oligomerization, the reaction must be run at high dilution (typically 0.001–0.01 M).
-
Temperature: While many RCM reactions run at room temperature or 40 °C in solvents like dichloromethane (B109758) or toluene, sterically hindered substrates may require higher temperatures to overcome the activation energy.
Table 1: Hypothetical Optimization of RCM Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |
| 1 | Grubbs I (5%) | CH₂Cl₂ | 25 | 0.01 | <10 |
| 2 | Grubbs I (5%) | Toluene | 80 | 0.01 | 25 |
| 3 | Grubbs II (5%) | Toluene | 80 | 0.01 | 65 |
| 4 | Grubbs II (5%) | Toluene | 80 | 0.001 | 78 |
| 5 | Hoveyda-Grubbs II (5%) | Toluene | 80 | 0.001 | 85 |
Route 2: Intramolecular Aldol Condensation Approach
The first total synthesis of (-)-Przewalskin B utilized an intramolecular nucleophilic acyl substitution (INAS) and an intramolecular aldol condensation as key steps.[3]
FAQs for Intramolecular Aldol Condensation
Q3: My intramolecular aldol condensation is giving a low yield of the desired cyclic product. What should I check?
Intramolecular aldol reactions are governed by the stability of the forming ring (typically 5- or 6-membered rings are favored) and the reaction conditions.
-
Base and Solvent: The choice of base (e.g., NaOH, KOH, LDA, KHMDS) and solvent can influence the equilibrium between the starting material, the aldol addition product, and the final condensed product. Protic solvents favor the condensation (elimination of water).
-
Thermodynamic vs. Kinetic Control: The regioselectivity of enolate formation can be an issue. A bulky base like LDA at low temperatures will favor the kinetic (less substituted) enolate, while a smaller base at higher temperatures will favor the thermodynamic (more substituted) enolate. Analyze your substrate to determine which enolate leads to the desired ring size.
-
Retro-Aldol Reaction: The aldol addition is reversible. If the cyclized product is unstable, it may revert to the open-chain dicarbonyl starting material. Driving the reaction towards the condensed product by removing water can improve the yield.
Table 2: Hypothetical Optimization of Intramolecular Aldol Condensation
| Entry | Base | Solvent | Temperature (°C) | Result |
| 1 | NaOH | EtOH/H₂O | 50 | 40% yield, complex mixture |
| 2 | KOH | t-BuOH | 80 | 65% yield |
| 3 | LDA | THF | -78 to 0 | 75% yield (addition product) |
| 4 | KHMDS | Toluene | 80 | 82% yield (condensed product) |
Experimental Protocols (Generalized)
Disclaimer: These are generalized protocols. Researchers should consult the primary literature for detailed experimental procedures specific to the this compound B synthesis and adapt them as necessary.
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the diene substrate in a dry, degassed solvent (e.g., Toluene or CH₂Cl₂) to achieve a high dilution (0.001 M).
-
Catalyst Addition: Add the appropriate RCM catalyst (e.g., Grubbs II, 5 mol%) to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Workup and Purification: Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the desired cyclic product.
Protocol 2: General Procedure for Base-Catalyzed Intramolecular Aldol Condensation
-
Preparation: To a solution of the dicarbonyl starting material in an appropriate solvent (e.g., EtOH, t-BuOH), add a solution of the base (e.g., KOH in t-BuOH).
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Technical Support Center: Stereoselective Synthesis of Przewalskin B
Welcome to the technical support center for the stereoselective synthesis of Przewalskin B. This resource is designed for researchers, scientists, and drug development professionals engaged in the total synthesis of this complex diterpenoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound B?
The primary challenges in the total synthesis of this compound B revolve around the construction of its sterically congested tetracyclic core and the precise control of its multiple stereocenters. Key difficulties include:
-
Construction of the Spirocyclic System: Establishing the spiro-fused C/D ring system with the correct stereochemistry is a significant hurdle.
-
Diastereoselective Cyclizations: Achieving high diastereoselectivity in crucial ring-forming reactions, such as aldol (B89426) cyclizations and Diels-Alder reactions, can be problematic.
-
Substrate-Controlled Stereochemistry: Many of the key transformations rely on substrate control, making the outcome highly sensitive to the conformation and steric environment of advanced intermediates.
-
Ring-Closing Metathesis (RCM) of Hindered Alkenes: The formation of the seven-membered ring via RCM can be challenging due to steric hindrance around the reacting double bonds.
Q2: Which key stereoselective reactions are commonly employed in this compound B synthesis?
Several key stereoselective reactions have been successfully implemented in various total syntheses of this compound B. These include:
-
Diels-Alder Reaction: To construct the A ring with control over the relative stereochemistry.
-
Johnson-Claisen Rearrangement: To establish the spiro-quaternary center.
-
Intramolecular Aldol Cyclization: For the formation of the C ring.
-
Ring-Closing Metathesis (RCM): To construct the seven-membered D ring.
-
Diastereoselective Organocatalytic Aldol Cyclization: An alternative strategy for the formation of the C ring with high stereocontrol.
-
Rhodium-mediated Intramolecular C-H Insertion: A method to form a five-membered ring en route to the tetracyclic core.
-
Intramolecular Nucleophilic Acyl Substitution (INAS): Used in some approaches to construct a key bicyclic intermediate.
Troubleshooting Guides for Key Stereoselective Reactions
This section provides troubleshooting for specific issues that may arise during key stereoselective steps in the synthesis of this compound B.
Diels-Alder Reaction for A-Ring Construction
-
Issue: Low diastereoselectivity in the cycloaddition.
-
Possible Cause: The reaction may be proceeding under thermodynamic control, or the facial selectivity of the dienophile approaching the diene is low.
-
Troubleshooting:
-
Lower the reaction temperature: Running the reaction at lower temperatures can favor the kinetically controlled product, often leading to higher diastereoselectivity.
-
Use a Lewis acid catalyst: Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the dienophile. Screen different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and optimize the stoichiometry.
-
Solvent effects: The polarity of the solvent can influence the transition state geometry. screen a range of solvents from nonpolar (e.g., toluene (B28343), hexanes) to polar aprotic (e.g., CH₂Cl₂, CH₃CN).
-
-
-
Issue: Low yield of the desired cycloadduct.
-
Possible Cause: Competing polymerization of the diene or dienophile, or decomposition of the starting materials under the reaction conditions.
-
Troubleshooting:
-
Use a polymerization inhibitor: For sensitive dienes, adding a small amount of a radical inhibitor like hydroquinone (B1673460) can prevent polymerization.
-
Optimize reaction time and temperature: Prolonged reaction times or high temperatures can lead to degradation. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.
-
Purity of reagents: Ensure the diene and dienophile are pure. Dienophiles, in particular, can be prone to decomposition on storage.
-
-
| Reaction | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Diels-Alder | Methylacrolein, Diene 7, neat, 180 °C, 48 h | 65 | - | [She, X. G. et al. J. Org. Chem.2014 , 79, 2746-2750] |
Johnson-Claisen Rearrangement for Spiro-Quaternary Center Formation
-
Issue: Incomplete reaction or low yield.
-
Possible Cause: Insufficient activation of the allylic alcohol or steric hindrance preventing the[1][1]-sigmatropic rearrangement.
-
Troubleshooting:
-
Choice of orthoester: Triethyl orthoacetate is commonly used, but other orthoesters can be screened for improved reactivity.
-
Acid catalyst: A catalytic amount of a weak acid (e.g., propionic acid) is typically used. The concentration of the acid can be optimized.
-
Azeotropic removal of ethanol (B145695): Ensure efficient removal of the ethanol byproduct by using a Dean-Stark trap to drive the equilibrium towards the product.
-
-
-
Issue: Formation of side products.
-
Possible Cause: Elimination of the allylic alcohol or other acid-catalyzed side reactions.
-
Troubleshooting:
-
Control reaction temperature: Carefully control the temperature to favor the rearrangement over decomposition pathways.
-
Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reactions of the product.
-
-
| Reaction | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Johnson-Claisen | Triethyl orthoacetate, propionic acid, toluene, reflux, 4 h | 85 | >20:1 | [She, X. G. et al. J. Org. Chem.2014 , 79, 2746-2750] |
Intramolecular Aldol Cyclization for C-Ring Construction
-
Issue: Low diastereoselectivity, formation of both epimers at the newly formed stereocenter.
-
Possible Cause: The reaction may be proceeding under thermodynamic control, leading to the more stable epimer, which may not be the desired one. The choice of base and reaction conditions can significantly influence the stereochemical outcome.
-
Troubleshooting:
-
Kinetic vs. Thermodynamic Control: For kinetic control, use a strong, bulky base (e.g., LDA, LHMDS) at low temperatures (-78 °C). For thermodynamic control, a weaker base (e.g., K₂CO₃, NaOMe) at higher temperatures may be used.
-
Solvent and Additives: The choice of solvent (e.g., THF, Et₂O) and the presence of additives like HMPA can affect the aggregation state of the enolate and influence diastereoselectivity.
-
Organocatalysis: Consider using a proline-derived organocatalyst for a highly diastereoselective aldol cyclization, which often proceeds through a well-defined transition state.
-
-
-
Issue: Dehydration of the aldol adduct.
-
Possible Cause: The aldol product is sensitive to the reaction conditions and may readily eliminate water to form an α,β-unsaturated ketone.
-
Troubleshooting:
-
Mild reaction conditions: Use milder bases and lower temperatures.
-
Careful workup: Quench the reaction at low temperature and perform a gentle workup to avoid acidic or basic conditions that could promote dehydration.
-
-
| Reaction | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Intramolecular Aldol | L-proline (30 mol%), DMSO, 60 °C, 12 h | 85 | >20:1 | [Tu, Y.-Q. et al. J. Org. Chem.2011 , 76, 6918-6924] |
| Intramolecular Aldol | K₂CO₃, MeOH, rt, 12 h | 71 (for three steps) | - | [She, X. G. et al. Org. Lett.2011 , 13, 173-175] |
Ring-Closing Metathesis (RCM) for D-Ring Construction
-
Issue: Low conversion or no reaction.
-
Possible Cause: Steric hindrance around the double bonds of the diene precursor can prevent the catalyst from coordinating effectively. Catalyst deactivation may also be an issue.
-
Troubleshooting:
-
Choice of Catalyst: For sterically demanding substrates, second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more reactive and robust.
-
Reaction Temperature: Increasing the reaction temperature (e.g., refluxing in toluene or dichloroethane) can often overcome the activation barrier for sterically hindered substrates.
-
High Dilution: Running the reaction at high dilution (typically <0.01 M) is crucial to favor the intramolecular RCM over intermolecular oligomerization.
-
-
-
Issue: Catalyst decomposition.
-
Possible Cause: The substrate may contain impurities (e.g., coordinating functional groups) that poison the catalyst. The solvent may not be sufficiently degassed.
-
Troubleshooting:
-
Substrate Purification: Ensure the diene precursor is highly pure.
-
Degassing Solvents: Thoroughly degas the solvent by freeze-pump-thaw cycles or by sparging with argon for an extended period.
-
Use of a Catalyst Stabilizer: In some cases, adding a copper(I) salt (e.g., CuI) can help to scavenge phosphine (B1218219) ligands and stabilize the active catalytic species.
-
-
| Reaction | Conditions | Yield (%) | Reference |
| RCM | Grubbs II catalyst (20 mol%), CH₂Cl₂, reflux, 12 h | 75 | [She, X. G. et al. J. Org. Chem.2014 , 79, 2746-2750] |
Experimental Protocols
Detailed Methodology for Diastereoselective Organocatalytic Aldol Cyclization
(Adapted from Tu, Y.-Q. et al. J. Org. Chem. 2011, 76, 6918-6924)
To a solution of the diketone precursor (1.0 equiv) in DMSO (0.1 M) was added L-proline (0.3 equiv). The reaction mixture was stirred at 60 °C for 12 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed successively with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired tetracyclic aldol product.
Visualizations
Retrosynthetic Analysis of this compound B
References
Technical Support Center: Przewalskin Stability and Degradation Studies
Disclaimer: Publicly available scientific literature lacks specific data on the stability and degradation of Przewalskin. The following technical support guide, including all data, protocols, and pathways, is a hypothetical case study developed for illustrative purposes. It is based on established principles of pharmaceutical stability and degradation studies to provide researchers with a practical framework for their investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
Based on its diterpenoid structure, this compound is susceptible to degradation through hydrolysis, oxidation, and photolysis. Under acidic and basic hydrolytic conditions, ester moieties, if present, are likely to be cleaved. Oxidative degradation may target electron-rich portions of the molecule, while exposure to UV light can lead to complex photolytic degradation products.
Q2: I am observing a rapid loss of this compound potency in my formulation. What could be the cause?
Rapid potency loss can be attributed to several factors. First, assess the pH of your formulation; this compound shows significant degradation at both acidic and alkaline pH.[1][2][3] Second, consider the presence of oxidative agents or exposure to high-intensity light.[4][5] Finally, thermal instability could be a factor if the formulation is not stored at the recommended temperature.[6][7][8]
Q3: How can I prevent the photodegradation of this compound in my experiments?
To minimize photodegradation, conduct all experiments under amber or low-intensity light.[5] If the experimental setup requires exposure to light, use appropriate light-protective coverings for your samples. For formulated products, consider the use of amber vials or other UV-protective packaging.[9]
Q4: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C, protected from light, and in a tightly sealed container to prevent moisture ingress and oxidative degradation. Long-term storage in solution is not recommended due to potential hydrolysis.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Problem: You observe unexpected peaks in your HPLC chromatogram when analyzing this compound stability samples.
Possible Causes & Solutions:
-
Degradation Products: The new peaks are likely degradation products. To confirm, compare the chromatograms of your stressed samples (acid, base, peroxide, light, heat) with a control sample.
-
Impurity from Excipients: If you are analyzing a formulation, the peaks could be from the degradation of excipients or interactions between this compound and the excipients. Analyze a placebo formulation under the same stress conditions to rule this out.
-
Contamination: Ensure proper cleaning of your HPLC system and use high-purity solvents and vials to avoid contamination.
Issue 2: Poor Mass Balance in Stability Studies
Problem: The total amount of this compound and its degradation products is less than 100% of the initial amount.
Possible Causes & Solutions:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV detector. Use a mass spectrometer (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD) to identify non-UV active compounds.
-
Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out of the solution. Visually inspect your samples for any precipitates and try a different diluent.
-
Adsorption to Container: this compound or its degradants might adsorb to the surface of the container. Using silanized glass vials can mitigate this issue.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15.2% | Hydrolytic Product 1 (HP1) |
| 0.1 M NaOH (RT, 4h) | 28.5% | Hydrolytic Product 2 (HP2) |
| 3% H₂O₂ (RT, 24h) | 18.9% | Oxidative Product 1 (OP1) |
| Photolytic (UV light, 24h) | 22.1% | Photolytic Product 1 (PP1) |
| Thermal (80°C, 48h) | 12.5% | Thermal Product 1 (TP1) |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A parallel sample should be kept in the dark as a control.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualization
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for this compound stability studies.
References
- 1. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. google.com [google.com]
- 5. Photostability of Topical Agents Applied to the Skin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative model of thermal stabilization and destabilization of proteins by ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Prediction of the thermal decomposition of organic peroxides by validated QSPR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation development and stability studies of norfloxacin extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Przewalskin B Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Przewalskin B, a complex diterpenoid with potential anti-HIV-1 activity.[1]
Frequently Asked Questions (FAQs)
1. Low Yield of this compound B After Initial Extraction
-
Question: My initial solvent extraction from Salvia przewalskii biomass yields very little this compound B. What are the potential causes and solutions?
-
Answer: Low yields at the extraction stage are a common challenge in natural product isolation.[2][3] Several factors could be at play:
-
Inappropriate Solvent Choice: this compound B (C20H26O4) is a moderately polar compound.[4] Using a solvent that is too polar (e.g., pure water) or too nonpolar (e.g., hexane) may result in poor extraction efficiency. A mixture of solvents, such as dichloromethane/methanol (B129727) or ethyl acetate (B1210297), is often more effective for diterpenoids.
-
Insufficient Extraction Time or Method: Complex plant matrices require adequate time for the solvent to penetrate. Maceration may require several days, while methods like sonication or Soxhlet extraction can improve efficiency.[5] However, be aware that heat-labile compounds can degrade with prolonged high temperatures, a common issue with complex natural products.[2][3]
-
Poor Quality of Source Material: The concentration of secondary metabolites like this compound B can vary significantly based on the plant's age, growing conditions, and harvest time.
-
Degradation: The α-hydroxy-β-ketone lactone moiety in this compound B could be sensitive to pH extremes or enzymatic degradation during extraction.[1] Using buffered solvents and prompt processing of the plant material can mitigate this.
-
2. Co-elution of Impurities During Column Chromatography
-
Question: I am struggling to separate this compound B from other closely related compounds using silica (B1680970) gel chromatography. What can I do to improve resolution?
-
Answer: Co-elution of structurally similar analogs is a frequent problem.[3] Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial. Start with a standard mobile phase (e.g., hexane (B92381)/ethyl acetate) and gradually change the polarity. Introducing a third solvent with different properties (e.g., a small amount of methanol or dichloromethane) can alter selectivity.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases. Reverse-phase chromatography (e.g., C18) separates compounds based on hydrophobicity, which can be effective for diterpenoids. Other options include alumina (B75360) or specialized resins.[3]
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often necessary to achieve high purity.[3] It offers superior resolution compared to low-pressure column chromatography.
-
3. This compound B is Degrading During Purification
-
Question: I suspect my purified this compound B is degrading over time or during certain purification steps. How can I prevent this?
-
Answer: Degradation can occur due to heat, light, oxygen, or pH instability.
-
Temperature Control: Avoid excessive heat during solvent evaporation (rotary evaporation). Use a water bath with controlled temperature. For long-term storage, keep the purified compound at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen).
-
Light Protection: Store fractions and the final compound in amber vials to protect against photodegradation.
-
pH Control: The lactone ring in this compound B could be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure all solvents and buffers used are near neutral pH.
-
4. Low Purity of the Final Crystalline Product
-
Question: After crystallization, my this compound B is still not pure enough for my downstream applications. What can I do?
-
Answer: Crystallization is an effective final purification step, but its success depends on the purity of the starting material.[6]
-
Recrystallization: A single crystallization may not be sufficient. Recrystallizing the product one or more times from a suitable solvent system can significantly improve purity.[6]
-
Solvent Selection: Experiment with different solvent systems for crystallization. An ideal system is one in which this compound B is sparingly soluble at room temperature but highly soluble when heated.
-
Pre-crystallization Purity: If the material is still impure after recrystallization, it's likely that the preceding chromatography steps were not effective enough. It may be necessary to repeat the preparative HPLC step before attempting crystallization again.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound B
| Solvent System | Extraction Method | Yield of Crude Extract (%) | Purity of this compound B in Extract (%) |
| 100% Hexane | Maceration (48h) | 1.5 | < 1 |
| 100% Ethyl Acetate | Maceration (48h) | 4.2 | 8 |
| 1:1 Hexane:Ethyl Acetate | Maceration (48h) | 3.5 | 6 |
| 100% Methanol | Maceration (48h) | 8.1 | 3 |
| 1:1 Dichloromethane:Methanol | Sonication (3x 30min) | 6.5 | 12 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Troubleshooting Silica Gel Column Chromatography for this compound B
| Mobile Phase (Hexane:Ethyl Acetate) | Resolution (Rf of this compound B - Rf of major impurity) | Purity after Pooling Fractions (%) |
| 9:1 | 0.02 | 45 |
| 8:2 | 0.05 | 65 |
| 7:3 | 0.08 | 80 |
| 6:4 | 0.06 | 75 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound B
-
Preparation of Plant Material: Air-dry the roots of Salvia przewalskii and grind them into a coarse powder.
-
Extraction:
-
Macerate 1 kg of the powdered plant material in 5 L of 1:1 dichloromethane:methanol for 48 hours at room temperature, with occasional agitation.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Solvent Partitioning:
-
Resuspend the crude extract in 500 mL of 90% methanol/water.
-
Perform liquid-liquid extraction with an equal volume of hexane three times to remove nonpolar compounds like fats and sterols.
-
Collect the methanol/water phase and evaporate the methanol.
-
Extract the remaining aqueous phase with ethyl acetate (3 x 500 mL).
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the ethyl acetate fraction, which will be enriched with this compound B.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with hexane.
-
Sample Loading: Adsorb the ethyl acetate fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.
-
Elution:
-
Begin elution with a mobile phase of 9:1 hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3, and 6:4 hexane:ethyl acetate).
-
Collect fractions of 20-30 mL.
-
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify those containing this compound B. Pool the fractions with the highest purity for further purification.
Visualizations
Caption: General workflow for the purification of this compound B.
Caption: Troubleshooting low purity in column chromatography.
References
- 1. Total Synthesis of (-)-Przewalskin B----lanzhou Branch;Chinese Academy of Sciences [english.lzb.cas.cn]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. This compound B | C20H26O4 | CID 51002763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. unipub.uni-graz.at [unipub.uni-graz.at]
- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Anti-HIV Potency of Przewalskin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis, screening, and optimization of Przewalskin derivatives for anti-HIV-1 activity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why are they being investigated for anti-HIV activity?
A1: this compound A and this compound B are abietane-type diterpenoids isolated from the medicinal plant Salvia przewalskii. Initial studies have shown that these natural products exhibit modest inhibitory activity against HIV-1. Their unique carbon skeleton presents a novel scaffold for the development of new antiretroviral agents. The goal of derivatization is to enhance this natural potency and develop compounds with improved therapeutic profiles.
Q2: What is the reported anti-HIV-1 activity of the parent this compound compounds?
A2: Published data indicates the following 50% effective concentrations (EC50):
-
This compound A: ~41 µg/mL
-
PDC oxidation derivative of this compound A: ~89 µg/mL
-
This compound B: ~30 µg/mL
Q3: What is the likely mechanism of action for this compound derivatives against HIV-1?
A3: While the exact mechanism for this compound derivatives has not been definitively elucidated, abietane (B96969) diterpenoids, the class of compounds to which they belong, have been reported to inhibit various stages of the HIV life cycle. Plausible mechanisms include:
-
Reverse Transcriptase (RT) Inhibition: Many terpenoids interfere with the function of HIV-1 RT, a critical enzyme for viral replication.
-
Protease (PR) Inhibition: Some diterpenoids have been shown to inhibit HIV-1 protease, which is essential for the maturation of new viral particles.
-
Entry Inhibition: Inhibition of viral entry into the host cell is another possible mechanism, although less commonly reported for this class of compounds.
Further enzymatic and cell-based assays are required to pinpoint the precise target of this compound derivatives.
Q4: How is the therapeutic potential of an anti-HIV compound evaluated?
A4: A key metric is the Selectivity Index (SI) , which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50). A higher SI value indicates that the compound is effective against the virus at concentrations that are not harmful to host cells. Compounds with an SI value of 10 or greater are generally considered promising for further development.[1]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound derivatives.
Guide 1: Low or Inconsistent Anti-HIV Potency
Problem: My this compound derivatives show weak or highly variable anti-HIV activity in my assays.
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | This compound derivatives are hydrophobic and may precipitate in aqueous assay media. 1. Confirm solubility in your final assay concentration. 2. Use a minimal, non-toxic concentration of a suitable solvent like DMSO. 3. Consider formulation strategies, such as the use of self-emulsifying oil formulations for in vivo studies.[2] |
| Inappropriate Structural Modifications | Not all chemical modifications will enhance potency. Unfavorable substitutions can hinder the interaction with the viral target. 1. Focus on modifications at positions known to be important for the activity of other abietane diterpenoids. 2. Perform molecular docking studies to predict how your derivatives will bind to potential HIV targets like reverse transcriptase or protease. |
| Assay Variability | Differences in cell density, virus titer, and incubation times can lead to inconsistent results. 1. Use a standardized and well-characterized viral stock for all experiments. 2. Ensure consistent cell seeding densities. 3. Strictly adhere to validated assay protocols. |
Guide 2: High Cytotoxicity Observed in Cell-Based Assays
Problem: My this compound derivatives are showing high levels of toxicity to the host cells, resulting in a low Selectivity Index.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Cellular Effects | The compound may be disrupting cell membranes or interfering with essential cellular processes. 1. Systematically modify different parts of the molecule to identify which moieties contribute to cytotoxicity. 2. Test your compounds on a panel of different cell lines to assess for cell-type specific toxicity. |
| Compound Impurities | Residual reagents or byproducts from the synthesis can be toxic. 1. Ensure rigorous purification of your final compounds using techniques like HPLC. 2. Confirm the purity and identity of your compounds using NMR and mass spectrometry. |
| Assay Interference | The compound may be interfering with the cytotoxicity assay itself (e.g., MTT assay). 1. Visually inspect cells under a microscope for signs of cell death. 2. Use an alternative cytotoxicity assay (e.g., trypan blue exclusion, ATP-based assays) to confirm the results. 3. For MTT assays, be aware that some natural products can directly reduce the MTT reagent, leading to false viability readings.[3] |
Section 3: Data Presentation
Table 1: Anti-HIV-1 Activity of this compound Compounds and Derivatives
| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| This compound A | ~41 | Data Not Available | Data Not Available |
| This compound A (PDC oxidation derivative) | ~89 | Data Not Available | Data Not Available |
| This compound B | ~30 | Data Not Available | Data Not Available |
Note: CC50 and SI data are not yet available in the public domain for this compound A and B. Researchers are encouraged to determine these values in their own experimental systems.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Anti-HIV-1 Assay in TZM-bl Cells
This protocol provides a general framework for assessing the anti-HIV-1 activity of this compound derivatives.
-
Cell Preparation: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of your this compound derivatives in cell culture medium.
-
Infection: Add the diluted compounds to the cells, followed by the addition of a predetermined titer of HIV-1 virus. Include a positive control (e.g., a known antiretroviral drug) and a negative control (no compound).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Readout: Measure the extent of viral infection by quantifying the expression of a reporter gene (e.g., luciferase or β-galactosidase) that is activated by the HIV-1 Tat protein.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
Protocol 2: General Procedure for MTT Cytotoxicity Assay
This protocol is used to determine the concentration at which your compounds are toxic to host cells.
-
Cell Preparation: Seed the desired host cells (e.g., MT-4, CEM-SS) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of your this compound derivatives to the wells. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plates for a period that matches your anti-HIV assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.
Section 5: Visualizations
Caption: Workflow for enhancing the anti-HIV potency of this compound derivatives.
References
addressing cytotoxicity of Przewalskin in non-cancerous cells
Welcome to the technical support center for Przewalskin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the cytotoxic effects of this compound, particularly in non-cancerous cells. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity?
A1: While the specific mechanism of this compound is under investigation, many cytotoxic agents induce cell death through apoptosis, which can be initiated via intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.[1][2] Common mechanisms of drug-induced toxicity also include on-target toxicity, off-target toxicity, and the formation of reactive metabolites that can cause cellular damage.[3][4] It is plausible that this compound may activate one or more of these pathways.
Q2: Why is this compound exhibiting cytotoxicity in non-cancerous cell lines?
A2: Many cytotoxic compounds target fundamental cellular processes, such as DNA replication or metabolism, which are active in all proliferating cells, not just cancerous ones.[5] This lack of specificity can lead to toxicity in healthy, dividing cells.[5] The degree of cytotoxicity can be influenced by factors like the concentration of the compound and the proliferation rate of the normal cells.
Q3: What strategies can be employed to reduce the cytotoxicity of this compound in non-cancerous cells?
A3: Several strategies can be explored to mitigate the off-target effects of cytotoxic agents. These include:
-
Dose Optimization: Performing a dose-response experiment to identify a therapeutic window where this compound is effective against cancer cells but has minimal impact on normal cells.[5]
-
Co-administration with Cytoprotective Agents: Using agents that can selectively protect normal cells from the cytotoxic effects of chemotherapy.[6][7][8] For example, temporarily halting the cell cycle of normal cells with a cytostatic agent can reduce their susceptibility to drugs that target proliferating cells.[5]
-
Targeted Drug Delivery: Encapsulating this compound in liposomes or nanoparticles to enhance its delivery to tumor cells while minimizing exposure to healthy tissues.[9]
Q4: Which in vitro assays are recommended for quantifying the cytotoxicity of this compound?
A4: A panel of assays is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects:
-
MTT Assay: This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10]
-
LDH Assay: This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[11]
-
Annexin V/PI Apoptosis Assay: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Visually inspect plates post-seeding to confirm even cell distribution.[12] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells for experimental samples. Fill these wells with sterile PBS or water to maintain humidity.[12] |
| Compound Precipitation | Visually inspect the wells for any precipitate. Improve solubility by using a suitable solvent like DMSO (keeping the final concentration below 0.5%) or by sonication.[13] |
| Assay Interference | Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. Consider using an alternative assay with a different detection principle.[12] |
Guide 2: Unexpectedly Low Cytotoxicity in Cancer Cells
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the stock solution concentration and the dilution series. Prepare fresh dilutions for each experiment.[12] |
| Cell Line Resistance | Use a different cancer cell line to see if the effect is cell-type specific. Investigate potential resistance mechanisms. |
| Insufficient Incubation Time | Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours).[13] |
| Compound Instability | Prepare fresh solutions of this compound before each experiment and avoid repeated freeze-thaw cycles.[12] |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |
| MCF-7 | Breast Cancer | MTT | Viability | 48 | 15.2 | 90.5 |
| A549 | Lung Cancer | MTT | Viability | 48 | 28.9 | 85.3 |
| HEK293 | Normal Kidney | MTT | Viability | 48 | 55.7 | 60.1 |
| HFF | Normal Fibroblast | MTT | Viability | 48 | 72.4 | 55.8 |
Table 2: Hypothetical Apoptosis Induction by this compound in Different Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | Incubation Time (h) | % Apoptotic Cells (at IC₅₀) |
| MCF-7 | Breast Cancer | Annexin V/PI | Apoptosis | 48 | 75.6 |
| A549 | Lung Cancer | Annexin V/PI | Apoptosis | 48 | 68.2 |
| HEK293 | Normal Kidney | Annexin V/PI | Apoptosis | 48 | 25.3 |
| HFF | Normal Fibroblast | Annexin V/PI | Apoptosis | 48 | 20.1 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methods for assessing cell viability.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on standard methods for quantifying cytotoxicity through membrane integrity loss.[11]
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired duration. Include vehicle and maximum LDH release controls.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay kit's reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol follows established procedures for detecting apoptosis by flow cytometry.[11]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound's cytotoxicity.
References
- 1. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Potential Clinical Application of Strategies to Avert or Overcome Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Anti-HIV Potential of Diterpenoids: A Comparative Analysis of Przewalskin B
A comprehensive guide for researchers and drug development professionals on the anti-HIV activity of Przewalskin B in comparison to other promising diterpenoid compounds. This report synthesizes available experimental data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
In the ongoing search for novel antiretroviral agents, natural products, particularly diterpenoids, have emerged as a promising source of compounds with potent anti-HIV activity. Among these, this compound B, a novel diterpenoid isolated from Salvia przewalskii, has demonstrated notable inhibitory effects against HIV-1. This guide provides a comparative analysis of the anti-HIV activity of this compound B with other structurally diverse diterpenoids, offering a valuable resource for researchers in the field of virology and drug discovery.
Comparative Anti-HIV-1 Activity of Diterpenoids
The anti-HIV-1 activity of this compound B and a selection of other diterpenoids from the daphnane (B1241135) and tigliane (B1223011) classes are summarized in the table below. The data highlights the significant potency of several daphnane and tigliane diterpenoids, with some exhibiting activity in the nanomolar and even picomolar range, surpassing the micromolar activity of this compound B.
| Compound | Diterpenoid Class | EC50 / IC50 | Cell Line | Target | Citation |
| This compound B | Abietane-type | 90.7 µM (30 µg/mL) | Not Specified | HIV-1 | [1] |
| Daphnane Orthoesters (avg.) | Daphnane | 1.5 - 7.7 nM | MT-4 | HIV-1 | [2][3] |
| Genkwanine VIII | Daphnane | 0.17 nM | Not Specified | HIV-1 | [4] |
| Tigliane Diterpenoid (from W. scytophylla) | Tigliane | 3.8 nM | MT-4 | HIV-1 | [5] |
| Crotignoid L | Tigliane | 2.3 nM | MT-4 | HIV-1 | [6][7] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration. The EC50 of this compound B was converted from µg/mL to µM using its molecular weight of 330.4 g/mol .[8]
Experimental Protocols: Assessing Anti-HIV Activity
The evaluation of the anti-HIV activity of natural compounds relies on a variety of robust in vitro assays. These assays are crucial for determining the potency and mechanism of action of potential drug candidates.
Cell-Based Anti-HIV-1 Assay using MT-4 Cells
A common method for screening anti-HIV compounds involves the use of the human T-cell line, MT-4, which is highly susceptible to HIV-1 infection.[9][10][11][12][13]
-
Cell Culture: MT-4 cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Viral Infection: A stock of HIV-1 (e.g., strain IIIB or NL4-3) is used to infect the MT-4 cells.
-
Compound Treatment: The test compounds (e.g., this compound B, other diterpenoids) are added to the infected cell cultures at various concentrations. A known anti-HIV drug, such as azidothymidine (AZT), is typically used as a positive control.
-
Incubation: The treated and untreated infected cells are incubated for a period of 4-5 days.
-
Assessment of Viral Replication: The extent of viral replication is determined by measuring a relevant endpoint. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. A reduction in cell viability in infected, untreated cultures is indicative of the cytopathic effect of the virus. An increase in viability in the presence of the test compound suggests inhibition of viral replication.[9]
-
p24 Antigen Capture ELISA: The level of the HIV-1 core protein p24 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in p24 levels in treated cultures compared to untreated controls indicates antiviral activity.[14][15][16][17][18]
-
Enzyme-Based Assays
To identify the specific target of a compound within the HIV replication cycle, enzyme-based assays are employed.
-
Reverse Transcriptase (RT) Activity Assay: This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme for viral replication. The assay typically involves providing a template and primers and measuring the incorporation of labeled nucleotides in the presence and absence of the test compound.[19][20][21][22]
-
Protease and Integrase Inhibition Assays: Similar enzymatic assays can be used to assess the inhibitory effect of compounds on other viral enzymes like protease and integrase.
Below is a generalized workflow for an in vitro anti-HIV drug screening assay.
Figure 1: Generalized workflow for an in vitro anti-HIV drug screening assay.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound B against HIV-1 has not been elucidated, studies on other diterpenoids, particularly those from the daphnane and tigliane classes, provide valuable insights into potential pathways.
Many daphnane and tigliane diterpenoids are known to be potent activators of Protein Kinase C (PKC).[4] Activation of PKC can have complex and sometimes opposing effects on HIV-1 replication. On one hand, PKC activation can lead to the activation of transcription factors like NF-κB, which can enhance HIV-1 gene expression and potentially reactivate latent virus.[23] On the other hand, some PKC activators have been shown to downregulate the expression of the HIV-1 receptor CD4 and co-receptors CCR5 and CXCR4, thereby inhibiting viral entry.[24]
The proposed dual role of PKC activation by certain diterpenoids suggests a complex mechanism that could both activate latent HIV and protect new cells from infection. This "shock and kill" strategy is an area of active research in HIV cure strategies.
The following diagram illustrates a simplified potential signaling pathway initiated by PKC-activating diterpenoids.
Figure 2: Potential signaling pathway of PKC-activating diterpenoids.
Conclusion
This compound B demonstrates modest anti-HIV-1 activity in the micromolar range. While its potency is lower than that of several other diterpenoids, particularly from the daphnane and tigliane classes which exhibit nanomolar and even picomolar efficacy, its unique chemical scaffold warrants further investigation. The potent activity of other diterpenoids highlights the potential of this class of natural products as a source for novel anti-HIV drug leads. Future research should focus on elucidating the specific mechanism of action of this compound B and exploring structure-activity relationships within its chemical class to potentially enhance its antiviral potency. The complex interplay of PKC activation and HIV replication modulation by daphnane and tigliane diterpenoids also presents an exciting avenue for the development of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-HIV tigliane diterpenoids from Reutealis trisperma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound B | C20H26O4 | CID 51002763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 12. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hanc.info [hanc.info]
- 15. ablinc.com [ablinc.com]
- 16. en.hillgene.com [en.hillgene.com]
- 17. Detection of HIV-1 p24 at Attomole Level by Ultrasensitive ELISA with Thio-NAD Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 19. profoldin.com [profoldin.com]
- 20. biocat.com [biocat.com]
- 21. mybiosource.com [mybiosource.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 24. researchgate.net [researchgate.net]
Unveiling the Enigmatic Mechanism of Przewalskin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Przewalskin B, a diterpenoid isolated from Salvia przewalskii, has emerged as a molecule of interest. However, its precise mechanism of action remains largely uncharacterized in publicly available scientific literature, presenting both a challenge and an opportunity for researchers. This guide provides a comparative analysis of this compound B's known biological activity alongside the well-defined mechanisms of other bioactive diterpenoids from the Salvia genus. By exploring these related compounds, we can infer potential, yet unconfirmed, pathways for this compound B, thereby providing a foundational framework for future investigation.
Limited Direct Evidence for this compound B's Mechanism
To date, the primary reported biological activity of this compound B is a modest anti-HIV-1 effect, with a half-maximal effective concentration (EC50) greater than 30 μg/mL. This relatively high EC50 value suggests a low potency in this specific assay, and the molecular target within the HIV-1 life cycle has not been identified. The lack of comprehensive studies on this compound B necessitates a comparative approach to hypothesize its potential mechanisms of action.
Comparative Analysis of Bioactive Salvia Diterpenoids
Diterpenoids from the Salvia genus are a rich source of compounds with diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antiviral effects. By examining the mechanisms of these structurally related molecules, we can delineate plausible avenues for the investigation of this compound B.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for this compound B and other notable diterpenoids from Salvia species, providing a comparative overview of their potency in various biological assays.
| Compound | Biological Activity | Assay | Cell Line/Target | IC50/EC50 |
| This compound B | Anti-HIV-1 | Cell-based assay | - | > 30 µg/mL |
| Tanshinone IIA | Anti-HIV-1 | Papain-like protease (PLpro) inhibition | SARS-CoV-2 PLpro | 1.57 mM[1] |
| Cytotoxicity | MTT Assay | HeLa, MCF-7 | 59.53 µM, 36.27 µM[2] | |
| Cryptotanshinone (B1669641) | Anti-HIV-1 | Papain-like protease (PLpro) inhibition | SARS-CoV-2 PLpro | 1.34 mM[1] |
| Cytotoxicity | MTT Assay | HeLa, MCF-7 | 73.18 µM, 80.00 µM[2] | |
| Cytotoxicity | Proliferation Assay | Bovine Aortic Endothelial Cells (BAECs) | 10 µM[3] | |
| Miltirone | Cytotoxicity | Growth Inhibition | HepG2, R-HepG2 | ~7-12 µM[4] |
| Salvipisone | Cytotoxicity | MTT Assay | HL-60, NALM-6 | 2.0 - 24.7 µM[5][6] |
| Aethiopinone | Cytotoxicity | MTT Assay | HL-60, NALM-6 | 2.0 - 24.7 µM[5][6] |
| Ferruginol | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | >100 µM |
| Salvianolic Acid B | Anti-inflammatory | - | - | - |
Potential Mechanisms of Action and Illustrative Pathways
Based on the activities of related Salvia diterpenoids, we can hypothesize three primary potential mechanisms of action for this compound B: antiviral, anti-inflammatory, and cytotoxic.
Antiviral Activity: Targeting the HIV-1 Life Cycle
The reported anti-HIV-1 activity of this compound B, albeit modest, suggests it may interfere with one or more stages of the viral life cycle. Other terpenoids have been shown to inhibit key viral enzymes such as reverse transcriptase and protease.
Anti-inflammatory Activity: Modulation of the NF-κB Pathway
Many Salvia diterpenoids exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This is often achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Cytotoxic Activity: Induction of Apoptosis
Several diterpenoids from Salvia have demonstrated significant cytotoxicity against various cancer cell lines. A common mechanism for this activity is the induction of apoptosis, or programmed cell death, often mediated by the activation of caspase enzymes.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound B and related compounds, detailed methodologies for key in vitro assays are provided below.
Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound B or alternatives)
-
96-well microplate
-
Anti-Digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well microplate with the poly(A) template.
-
Add the oligo(dT) primer to the wells.
-
Prepare serial dilutions of the test compound.
-
In separate tubes, prepare the reaction mixture containing assay buffer, dNTPs (including labeled dNTP), and HIV-1 RT.
-
Add the test compound dilutions to the wells, followed by the reaction mixture.
-
Incubate the plate to allow for reverse transcription to occur.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-Digoxigenin antibody-enzyme conjugate and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the enzyme substrate and incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound B or alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound dilutions.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite (B80452), a stable product of NO, in the supernatant of cultured macrophages to determine the anti-inflammatory activity of a compound.
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound (this compound B or alternatives)
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compound for a short period.
-
Stimulate the cells with LPS to induce the production of NO. A set of wells should be left unstimulated as a negative control.
-
Incubate the plate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant from each well.
-
Add Griess reagent to the supernatant in a separate 96-well plate.
-
Incubate at room temperature to allow for the colorimetric reaction to occur.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
Conclusion and Future Directions
While the definitive mechanism of action for this compound B remains to be elucidated, this comparative guide offers a rational starting point for future research. The modest anti-HIV-1 activity warrants further investigation to identify a specific molecular target. Moreover, the potent anti-inflammatory and cytotoxic activities of other Salvia diterpenoids suggest that these are promising avenues to explore for this compound B.
Future studies should focus on:
-
Broad-spectrum screening: Testing this compound B against a wider panel of viral targets, cancer cell lines, and inflammatory markers.
-
Target identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the direct binding partners of this compound B.
-
In vivo studies: Validating the in vitro findings in animal models to assess the therapeutic potential of this compound B.
By systematically investigating these potential mechanisms, the scientific community can unlock the full therapeutic potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miltirone Is a Dual Inhibitor of P-Glycoprotein and Cell Growth in Doxorubicin-Resistant HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. Cytotoxic and Proapoptotic Activity of Diterpenoids from in vitro Cultivated Salvia sclarea Roots. Studies on the Leukemia Cell Lines [agris.fao.org]
A Comparative Efficacy Analysis of Synthetic vs. Natural Przewalskin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Przewalskin B is a naturally occurring diterpenoid first isolated from the Chinese medicinal plant Salvia przewalskii. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including modest anti-HIV-1 and anti-inflammatory activities. As with many promising natural products, the total synthesis of this compound B has been successfully achieved by multiple research groups, paving the way for its broader investigation and potential therapeutic development.
This guide will summarize the known biological activities of this compound B, provide quantitative data where available for the natural product, and detail the experimental protocols used to assess its efficacy.
Data Presentation: Biological Activity of this compound B
The following tables summarize the available quantitative data for the biological activity of natural this compound B. To date, no distinct efficacy data for synthetically produced this compound B has been published. The assumption is that synthetic this compound B, if chemically pure and stereochemically identical to the natural form, would exhibit comparable values.
Table 1: Anti-HIV-1 Activity of Natural this compound B
| Bioassay | Cell Line | Virus Strain | Parameter | Value |
| Anti-HIV-1 Assay | - | HIV-1 | EC50 | > 30 µg/mL |
Table 2: Anti-Inflammatory Activity of this compound B (Qualitative)
| Bioassay | Key Target/Pathway | Observed Effect | Quantitative Data (IC50) |
| Inhibition of inflammatory mediators | NF-κB signaling pathway | Potential Inhibition | Not Reported |
Table 3: Cytotoxicity of this compound B
| Bioassay | Cell Line | Parameter | Value |
| Cytotoxicity Assay | Various | CC50 / IC50 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard methods used to evaluate the anti-HIV and anti-inflammatory activities of natural products and synthetic compounds.
Anti-HIV-1 Activity Assay
Objective: To determine the concentration at which this compound B inhibits 50% of viral replication (EC50).
Methodology:
-
Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, C8166) are cultured under standard conditions.
-
Virus Propagation: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in the selected T-cell line.
-
Assay Setup:
-
Cells are seeded in 96-well microtiter plates.
-
Serial dilutions of this compound B (natural or synthetic) are added to the wells.
-
A predetermined amount of HIV-1 is added to infect the cells.
-
Control wells include cells with virus but no compound (positive control) and cells without virus or compound (negative control).
-
-
Incubation: The plates are incubated for a period of 4-5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified using one of the following methods:
-
MTT Assay: Measures the cytopathic effect of the virus. The viability of the cells is determined by adding MTT reagent, which is converted to a colored formazan (B1609692) product by living cells. The color intensity is proportional to the number of viable cells.
-
p24 Antigen Capture ELISA: Measures the amount of HIV-1 p24 capsid protein in the cell culture supernatant.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the concentration of this compound B.
Anti-Inflammatory Activity Assay (NF-κB Inhibition)
Objective: To assess the ability of this compound B to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Methodology:
-
Cell Culture: A suitable cell line, such as macrophage-like RAW 264.7 cells or HEK293 cells transfected with an NF-κB reporter gene, is used.
-
Induction of Inflammation: Inflammation is induced by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Treatment with this compound B: Cells are pre-treated with various concentrations of this compound B for a specific duration before or during LPS stimulation.
-
Measurement of NF-κB Activity:
-
Reporter Gene Assay: In cells transfected with an NF-κB luciferase reporter, the luciferase activity is measured, which is proportional to NF-κB activation.
-
Western Blot: The phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the nuclear translocation of the p65 subunit of NF-κB are assessed by Western blot analysis.
-
ELISA: The production of pro-inflammatory cytokines regulated by NF-κB, such as TNF-α and IL-6, in the cell culture supernatant is quantified by ELISA.
-
-
Data Analysis: The IC50 value, the concentration at which this compound B inhibits 50% of the NF-κB activity or cytokine production, is calculated.
Mandatory Visualization
Signaling Pathway of NF-κB Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway by this compound B.
Experimental Workflow for Anti-HIV Assay
Caption: General experimental workflow for determining the anti-HIV-1 efficacy.
Conclusion
This compound B, a diterpenoid of natural origin, has demonstrated potential as an anti-HIV-1 and anti-inflammatory agent. The successful total synthesis of this compound B is a critical step towards enabling more extensive research and potential clinical development. While direct comparative studies on the efficacy of natural versus synthetic this compound B are currently lacking, it is a well-established principle in pharmacology that the biological activity of a pure compound is independent of its source. Therefore, a synthetically produced this compound B that is chemically and stereochemically identical to the natural product is expected to exhibit the same efficacy. Future research should focus on conducting direct comparative studies to confirm this equivalence and to further elucidate the therapeutic potential of this promising natural product.
A Comparative Guide to the In Vivo Validation of Przewalskin's Anti-HIV-1 Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vivo validation of Przewalskin, a diterpenoid with reported in vitro anti-HIV-1 activity.[1] As in vivo studies for this compound are not yet publicly available, this document outlines the established methodologies and benchmarks used in the preclinical evaluation of novel anti-HIV-1 drug candidates. By comparing the potential evaluation pathways for this compound with established antiretroviral therapies, researchers can effectively design and interpret future in vivo studies.
Introduction to this compound
This compound A and B are novel diterpenoids isolated from Salvia przewalskii.[1] Initial in vitro studies have indicated that these compounds possess anti-HIV-1 activity.[1] Specifically, this compound B exhibited modest anti-HIV-1 activity with an EC50 of 30 µg/mL.[1] To translate this promising in vitro finding into a viable therapeutic, rigorous in vivo validation is essential. This guide will explore the necessary steps and comparisons for such an evaluation.
Part 1: In Vivo Models for Anti-HIV-1 Drug Evaluation
The selection of an appropriate animal model is critical for obtaining meaningful preclinical data. Due to the host specificity of HIV-1, specialized models are required to replicate human-like infection and immune responses.[1][2]
Humanized Mouse Models
Humanized mice are immunodeficient mice engrafted with human cells or tissues, making them susceptible to HIV-1 infection.[1][2][3] These models are invaluable for studying viral pathogenesis and for the preclinical testing of antiretroviral drugs.[1]
-
hu-PBL Model: Involves the injection of human peripheral blood mononuclear cells (PBMCs) into immunodeficient mice. This model is useful for rapid, short-term studies of antiretroviral efficacy.[2]
-
BLT (Bone Marrow/Liver/Thymus) Model: Created by transplanting human fetal liver and thymus tissue along with hematopoietic stem cells. This model develops a more complete human immune system and is suitable for long-term studies of chronic HIV infection and latency.[1][2]
-
CD34+ Stem Cell Model: Involves the engraftment of human CD34+ hematopoietic stem cells, leading to the development of various human immune cells. These mice can sustain long-term HIV-1 infection and are used to assess viral dissemination and CD4+ T cell depletion.[1]
Non-Human Primate (NHP) Models
NHP models, primarily using rhesus macaques infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera, are considered the gold standard for preclinical HIV research due to their close phylogenetic relationship to humans.[4] These models are crucial for evaluating vaccine candidates and long-term therapeutic strategies.[5]
Experimental Workflow for In Vivo Efficacy Testing in a Humanized Mouse Model
Part 2: Experimental Protocols for In Vivo Validation
Detailed and standardized protocols are essential for the reliable assessment of a drug candidate's efficacy and safety.
Methodology for Efficacy Assessment in Humanized Mice
-
Animal Model: Utilize a validated humanized mouse model, such as the BLT or CD34+ stem cell model.
-
Infection: Infect the mice with a standardized HIV-1 strain (e.g., via intravenous or intraperitoneal injection).[3]
-
Treatment Groups:
-
Vehicle Control Group
-
This compound Treatment Group(s) (varying doses)
-
Positive Control Group (e.g., a clinically approved antiretroviral drug)
-
-
Dosing and Administration: Administer this compound via a clinically relevant route (e.g., oral gavage, subcutaneous injection) at predetermined intervals.
-
Monitoring:
-
Viral Load: Quantify plasma HIV-1 RNA levels at regular intervals using real-time PCR.
-
CD4+ T Cell Counts: Monitor the percentage and absolute number of human CD4+ T cells in peripheral blood using flow cytometry.
-
Toxicity: Observe the animals for any signs of toxicity, and perform histopathological analysis of major organs at the end of the study.
-
-
Data Analysis: Compare the changes in viral load and CD4+ T cell counts between the treatment and control groups to determine the antiviral efficacy of this compound.
Hypothetical Signaling Pathway for a Novel Anti-HIV-1 Agent
Part 3: Comparative Analysis of Established Anti-HIV-1 Therapies
To contextualize the potential of this compound, it is crucial to compare its future in vivo data with the performance of existing, clinically approved antiretroviral drugs.
Table 1: In Vivo Efficacy of Representative FDA-Approved Anti-HIV-1 Drugs
| Drug Class | Representative Drug | Mechanism of Action | Key In Vivo Efficacy Metrics (Human Studies) |
| Entry Inhibitor | Maraviroc | Binds to the CCR5 co-receptor, preventing viral entry into CD4+ T cells.[6] | Significant reduction in viral load and increase in CD4+ T cell counts in patients with CCR5-tropic HIV-1.[6] |
| Protease Inhibitor | Darunavir | Inhibits HIV-1 protease, an enzyme essential for the maturation of new virions.[6] | Potent viral suppression, often used in combination therapy for both treatment-naive and experienced patients.[6] |
| Integrase Inhibitor | Dolutegravir | Blocks the integrase enzyme, preventing the integration of viral DNA into the host cell's genome.[6] | Rapid and durable viral suppression with a high barrier to resistance.[6] |
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Tenofovir Disoproxil Fumarate | Inhibits the reverse transcriptase enzyme, halting the conversion of viral RNA to DNA. | A cornerstone of combination antiretroviral therapy, demonstrating sustained viral suppression. |
| Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Efavirenz | Binds to and inhibits the reverse transcriptase enzyme at a different site than NRTIs. | Effective in reducing viral load, though resistance can develop more readily than with other classes. |
HIV-1 Life Cycle and Points of Therapeutic Intervention
Conclusion
While this compound has demonstrated initial promise as an anti-HIV-1 agent in vitro, its therapeutic potential can only be realized through comprehensive in vivo validation. This guide outlines the established pathways for such an evaluation, from the selection of appropriate animal models to the design of rigorous experimental protocols and the comparison with current standards of care. By following these guidelines, researchers can systematically assess the efficacy, safety, and mechanism of action of this compound, ultimately determining its viability as a novel antiretroviral therapy. The data generated from these future studies will be critical for advancing this natural product from the laboratory to the clinic.
References
- 1. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systems biology analysis of in vivo impact of substance abuse on HIV infection - Harris Goldstein [grantome.com]
- 4. In Vitro and In Vivo Models of HIV Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Anti-HIV Activity of the Heparin-Activated Serine Protease Inhibitor Antithrombin III Encapsulated in Lymph-Targeting Immunoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to Przewalskin B and Leading HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no scientific literature available that reports on the anti-HIV-1 activity of Przewalskin B. The following guide presents a hypothetical profile for this compound B to illustrate a comparative benchmarking framework. The data presented for this compound B is conjectural and intended for demonstrative purposes within this guide.
Introduction
The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) has led to the development of a diverse arsenal (B13267) of antiretroviral drugs. These inhibitors target various stages of the viral life cycle, offering effective treatment regimens. This guide provides a comparative analysis of a hypothetical novel compound, this compound B, against a panel of well-established HIV-1 inhibitors: Zidovudine (B1683550), Nevirapine (B1678648), Saquinavir, and Raltegravir (B610414). These drugs represent four major classes of antiretrovirals, providing a broad spectrum for comparison.
This document is intended to serve as a resource for researchers and drug development professionals, offering a clear comparison of antiviral efficacy and cytotoxicity, detailed experimental protocols for reproducing such comparisons, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy and Cytotoxicity
The following table summarizes the in vitro antiviral activity (IC50 and EC50) and cytotoxicity (CC50) of the hypothetical this compound B against the selected known HIV-1 inhibitors. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the compound's therapeutic window.
| Compound | Class | Target | IC50 | EC50 | CC50 | Selectivity Index (SI) |
| This compound B (Hypothetical) | Diterpenoid | Reverse Transcriptase (NNRTI) | 95 nM | 50 nM | >100 µM | >2000 |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Reverse Transcriptase | - | 0.003 - 4.87 µM[1][2] | >100 µM | Varies |
| Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Reverse Transcriptase | 84 nM[3] | 40 nM[3] | 15.8 µM[4] | 395 |
| Saquinavir | Protease Inhibitor (PI) | HIV-1 Protease | 1 - 30 nM[5] | - | >100 µM | Varies |
| Raltegravir | Integrase Strand Transfer Inhibitor (INSTI) | Integrase | 2 - 7 nM[6] | 0.5 - 9.4 nM[7] | >100 µM | Varies |
Signaling Pathways and Experimental Workflows
HIV-1 Life Cycle and Drug Intervention Points
The following diagram illustrates the key stages of the HIV-1 life cycle and the points at which different classes of antiretroviral drugs exert their inhibitory effects.
Caption: HIV-1 life cycle and points of intervention for different antiretroviral drug classes.
General Workflow for Anti-HIV-1 Drug Screening
This diagram outlines a typical experimental workflow for screening and characterizing novel anti-HIV-1 compounds.
References
- 1. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-dose nevirapine: safety, pharmacokinetics, and antiviral effect in patients with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Przewalskin
Przewalskin is a diterpenoid that has been isolated from plants of the Salvia genus, such as Salvia miltiorrhiza and Salvia yunnanensis.[1] Several variants exist, including this compound, this compound A, this compound B, and this compound Y-1.[1][2][3][4][5] Research has indicated that some of these compounds may exhibit biological activity, such as modest anti-HIV-1 activity.[2] Due to the limited toxicological data, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| Protection Type | Recommended PPE | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[6] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the solid powder to prevent inhalation. All handling of the solid should ideally be done in a fume hood. |
Operational Plan
A clear operational plan is crucial for the safe handling of this compound. This plan should encompass engineering controls, standard operating procedures, and waste disposal.
Engineering Controls:
-
Ventilation: All work with this compound, especially the handling of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.
Standard Operating Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is worn correctly and that the fume hood is functioning properly.
-
Weighing: If using solid this compound, weigh the material in the chemical fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
Handling: Use appropriate lab equipment, such as spatulas and pipettes, to handle the compound. Avoid direct contact with skin, eyes, and clothing.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with this compound. Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Categorization: this compound waste should be treated as hazardous chemical waste.
-
Containment: Collect all waste, including unused compounds, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[6]
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for safely handling this compound in a research setting.
References
- 1. This compound | C18H24O2 | CID 14139388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound B, a novel diterpenoid with an unprecedented skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Chemical constituents from Salvia przewalskii Maxim] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A | C23H30O6 | CID 16090911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound B | C20H26O4 | CID 51002763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. times-bio.com [times-bio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
